Estriol-d3
Description
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Properties
Molecular Formula |
C18H24O3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-1,2-dideuterio-3-deuteriooxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,5D/hD |
InChI Key |
PROQIPRRNZUXQM-XOQYLHHZSA-N |
Isomeric SMILES |
[2H]C1=C(C2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)C=C1O[2H])[2H] |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Estriol-d3: Properties and Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estriol-d3 is the deuterium-labeled form of Estriol, a major endogenous estrogen.[1][2] As a stable isotope-labeled internal standard, it is an indispensable tool in quantitative analytical methods, such as mass spectrometry, for the precise measurement of estriol levels in biological matrices.[2] Deuteration, the replacement of one or more hydrogen atoms with its heavy isotope deuterium, imparts a mass shift without significantly altering the chemical and physical properties of the molecule. This characteristic allows it to be distinguished from the endogenous analyte by a mass spectrometer while co-eluting chromatographically, ensuring accurate quantification by correcting for matrix effects and variations during sample preparation.[2]
This guide provides a comprehensive overview of the chemical properties of this compound, its underlying signaling mechanisms, and detailed experimental protocols for its application.
Chemical and Physical Properties
This compound shares nearly identical chemical and physical properties with its non-labeled counterpart, Estriol. The primary difference is its increased molecular weight due to the incorporation of deuterium atoms. The data presented below is for unlabeled Estriol, which serves as a very close proxy for the properties of this compound.
Table 1: General and Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | [3] |
| Synonyms | (16α,17β)-Estra-1,3,5[4]-triene-3,16,17-triol-d3 | [3] |
| CAS Number | 79037-36-8 | [3] |
| Molecular Formula | C₁₈H₂₁D₃O₃ | [3] |
| Molecular Weight | 291.4 g/mol | [3] |
| Exact Mass | 291.19137486 Da | [3] |
Table 2: Physicochemical Properties (Data for Unlabeled Estriol)
| Property | Value | Source(s) |
| Physical State | Odorless white crystalline powder/solid | [5][6] |
| Melting Point | 280-283 °C | [7] |
| Density | 1.27 g/cm³ | [5][8] |
| pKa | 10.38 ± 0.02 | [7] |
| LogP (Octanol/Water) | 2.45 - 2.5 | [5] |
| Water Solubility | 3.2 - 441 mg/L at 25 °C (practically insoluble) | [7] |
| Solubility in other solvents | Sparingly soluble in ethanol; slightly soluble in ether and benzene; very soluble in pyridine. | [5][7] |
Biological Activity and Signaling Pathways
As an isotopic analog, this compound is presumed to follow the same biological pathways as Estriol. Estriol is a weak estrogen that exerts its effects primarily through two mechanisms: a classical nuclear pathway and a more rapid membrane-initiated pathway.
-
Nuclear-Initiated Pathway: Estriol diffuses across the cell membrane and binds to nuclear estrogen receptors (ERα and ERβ) in the cytoplasm.[9][10] This binding displaces heat shock proteins (HSP), leading to receptor dimerization. The activated receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12]
-
Membrane-Initiated Pathway: At higher concentrations, Estriol can act as an antagonist of the G-protein coupled estrogen receptor (GPER), which is located on the cell membrane.[13] This is in contrast to estradiol, which activates GPER. By blocking GPER, estriol can inhibit certain rapid, non-genomic signaling cascades initiated at the cell surface.[8][13]
Caption: Estriol signaling via nuclear (genomic) and membrane (non-genomic) pathways.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of estriol in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This protocol provides a representative method for determining unconjugated estriol concentrations in human serum.
1. Materials and Reagents:
-
Estriol standard and this compound internal standard (IS)
-
Human serum (blank, patient samples, and for calibration standards/QCs)
-
Methyl tert-butyl ether (MTBE)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic Acid
-
Water (ultrapure)
-
96-well collection plates and glass tubes
2. Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 200 µL of serum samples, calibration standards, and quality controls into 5 mL glass tubes.
-
Spike each tube with 50 µL of this compound internal standard working solution (e.g., at 5 ng/mL). Vortex briefly.
-
Allow samples to equilibrate for 15 minutes at 4°C.
-
Add 1 mL of MTBE to each tube.
-
Vortex mix vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Freeze the aqueous (lower) layer by placing the tubes in a -80°C freezer for at least 30 minutes.
-
Decant the organic (upper) layer containing the estrogens into a clean 96-well collection plate or new glass tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 75 µL of the initial mobile phase (e.g., 20% methanol in water with 0.1% formic acid). Vortex to dissolve the residue.
3. LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system
-
Column: A reverse-phase column suitable for steroid analysis (e.g., C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 - 1.0 min: 30% B
-
1.0 - 5.0 min: 30% to 95% B
-
5.0 - 6.0 min: Hold at 95% B
-
6.1 - 8.0 min: Return to 30% B (re-equilibration)
-
-
Injection Volume: 10-50 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Estriol: Q1: 287.2 -> Q3: 145.1 (quantifier), 287.2 -> 171.2 (qualifier)
-
This compound: Q1: 290.2 -> Q3: 147.1 (quantifier)
-
Note: Specific transitions and collision energies should be optimized for the instrument in use. Estrogens often show characteristic fragments around m/z 143, 145, 169, and 183.[14][15]
-
4. Data Analysis:
-
Integrate the peak areas for the analyte (Estriol) and the internal standard (this compound).
-
Calculate the Peak Area Ratio (PAR) = Area of Analyte / Area of IS.
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Determine the concentration of estriol in unknown samples by interpolating their PARs from the calibration curve.
Caption: General workflow for the quantification of Estriol using this compound as an internal standard.
References
- 1. This compound (estriol d3) | Endogenous Metabolite | 79037-36-8 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C18H24O3 | CID 46781512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ESTRIOL | Occupational Safety and Health Administration [osha.gov]
- 7. Estriol | 50-27-1 [chemicalbook.com]
- 8. Estriol | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 9. youtube.com [youtube.com]
- 10. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Estriol - Wikipedia [en.wikipedia.org]
- 14. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Estriol-d3 for Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of deuterated estriol (Estriol-d3), a critical internal standard for mass spectrometry-based quantitative analysis in clinical and research settings. The methodologies outlined below are compiled from established protocols for the synthesis and analysis of steroids and their deuterated analogs.
Introduction to this compound
Estriol (E3) is one of the three major endogenous estrogens.[1] During pregnancy, it is produced in large quantities by the placenta and serves as an indicator of fetal well-being.[1] In non-pregnant individuals, estriol is a metabolic product of estradiol and estrone.[1] Deuterium-labeled estriol, such as this compound, is an ideal internal standard for isotope dilution mass spectrometry assays due to its similar chemical and physical properties to the unlabeled analyte, allowing for accurate quantification by correcting for matrix effects and variations in sample processing.
Chemical Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process starting from a deuterated estrone precursor. A plausible synthetic route is outlined below, based on established methods for steroid modification and deuteration.[2][3]
Proposed Synthetic Pathway
The synthesis commences with the deuteration of estrone at the C16 position, followed by the reduction of the C17 ketone with a deuterated reducing agent to introduce the third deuterium atom and form the 16α,17β-diol characteristic of estriol.
Caption: Proposed synthetic pathway for this compound starting from Estrone.
Experimental Protocol: Synthesis of this compound
Materials:
-
Estrone
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
-
Deuterium oxide (D₂O)
-
1,4-Dioxane (anhydrous)
-
Sodium borodeuteride (NaBD₄)
-
Methanol-d4 (CD₃OD)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of 16,16-d2-Estrone
-
To a solution of estrone (1.0 g, 3.7 mmol) in anhydrous 1,4-dioxane (50 mL) in a round-bottom flask, add a solution of sodium deuteroxide in D₂O (40 wt. %, 5 mL).
-
Heat the reaction mixture to reflux for 24 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and neutralize with 2M HCl (deuterated, if available, to minimize back-exchange).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 16,16-d2-Estrone.
Step 2: Synthesis of this compound (16,16,17-d3-Estra-1,3,5(10)-triene-3,16α,17β-triol)
-
Dissolve the purified 16,16-d2-Estrone (0.5 g, 1.8 mmol) in Methanol-d4 (25 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borodeuteride (0.15 g, 3.6 mmol) in small portions to the stirred solution.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of D₂O (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water (30 mL) and brine (30 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to give the crude this compound.
Purification of this compound
The crude this compound is purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity suitable for research use.
Purification Workflow
The purification process involves the initial separation of the crude product from reagents and major byproducts, followed by fine purification to isolate the desired this compound isomer.
Caption: General workflow for the purification of this compound.
Experimental Protocol: Preparative HPLC
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | Preparative HPLC system with UV detector |
| Column | C18 reverse-phase, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 1-5 mL (dissolved in mobile phase) |
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (70% Water, 30% Acetonitrile).
-
Filter the solution through a 0.45 µm filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions based on the UV chromatogram, targeting the major peak corresponding to this compound.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity (>98%).
-
Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Characterization and Quality Control
The identity, purity, and isotopic enrichment of the synthesized this compound must be rigorously confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is used to determine the chemical purity of the final product.
| Parameter | Specification |
| Instrument | Analytical HPLC system with UV or Fluorescence Detector |
| Column | C18 reverse-phase, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 310 nm) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of the silylated derivative is a powerful tool for confirming the molecular weight and assessing isotopic enrichment.
Derivatization (Silylation):
-
To a dry vial containing a small sample of this compound, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.[4]
-
Heat the mixture at 60-70 °C for 30 minutes.[5]
GC-MS Parameters:
| Parameter | Specification |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure, while ²H NMR is essential for verifying the positions and extent of deuteration.[6][7] The absence or significant reduction of proton signals at the C16 and C17 positions in the ¹H NMR spectrum, coupled with the appearance of corresponding signals in the ²H NMR spectrum, confirms successful deuteration.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an accurate mass measurement of the synthesized this compound, confirming its elemental composition and isotopic enrichment.[8]
Quantitative Data Summary
The following table summarizes typical analytical parameters for the analysis of estriol, which can be adapted for this compound.
| Analytical Method | Parameter | Typical Value/Range | Reference |
| HPLC | Limit of Quantification (LOQ) | 10 ng/mL | [9] |
| Linearity Range | 10-400 ng/mL | [9] | |
| GC-MS | Limit of Quantification (LOQ) | 12.5 ng/mL | [9] |
| Linearity Range | 12.5-500 ng/mL | [9] | |
| LC-MS/MS | Limit of Quantification (LLOQ) | 1.00 ng/mL | [10] |
| Linearity Range | 1.00-200.0 ng/mL | [10] |
Conclusion
The synthesis and purification of this compound for research use requires a multi-step chemical process followed by rigorous purification and characterization. The protocols outlined in this guide provide a comprehensive framework for researchers to produce high-purity this compound. Careful execution of each step and thorough analytical validation are crucial to ensure the quality and reliability of the final product for its intended application as an internal standard in quantitative mass spectrometry.
References
- 1. Estriol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Estriol synthesis - chemicalbook [chemicalbook.com]
- 4. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC Analysis of Sterols (Silylated Derivatives) in Olive Oil (Free Sterol Fraction) on SLB®-5ms after SPE using Discovery DSC-Si suitable for GC, application for SPE | Sigma-Aldrich [sigmaaldrich.com]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. mednexus.org [mednexus.org]
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Estriol-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and application of Estriol-d3 as an internal standard in the quantitative analysis of estriol, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation.
The Core Principle: Isotope Dilution Mass Spectrometry
The cornerstone of modern quantitative bioanalysis by LC-MS/MS is the principle of isotope dilution. This technique relies on the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte of interest to the sample at the earliest stage of analysis. This compound, a deuterated form of estriol, serves as an ideal internal standard for this purpose.
The fundamental premise is that the SIL internal standard is chemically and physically identical to the endogenous analyte. Consequently, it experiences the same variations and losses throughout the entire analytical workflow, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, any variability is effectively normalized, leading to highly accurate and precise quantification.
Mechanism of Action of this compound as an Internal Standard
This compound's efficacy as an internal standard is rooted in its structural and physicochemical similarity to native estriol. The incorporation of three deuterium atoms (a stable, non-radioactive isotope of hydrogen) results in a mass shift that is readily distinguishable by the mass spectrometer, without significantly altering its chemical properties.
Key aspects of its mechanism of action include:
-
Co-elution: In a chromatographic system, this compound will have a retention time that is nearly identical to that of endogenous estriol. This co-elution is critical because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time during their entry into the mass spectrometer. Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix (e.g., plasma, urine), are a major source of variability in LC-MS/MS assays.
-
Correction for Extraction Inefficiency: During sample preparation, which often involves liquid-liquid extraction or solid-phase extraction, some of the analyte may be lost. Because this compound behaves identically to estriol, a proportional amount of the internal standard will also be lost. The ratio of their signals, however, remains constant, thus correcting for this loss.
-
Compensation for Ionization Variability: The efficiency of ionization in the mass spectrometer's source can fluctuate due to various factors. As this compound and estriol ionize with the same efficiency, any changes in ionization will affect both compounds equally, leaving their signal ratio unchanged.
Quantitative Performance Data
The use of this compound as an internal standard in LC-MS/MS assays for the quantification of estriol has been demonstrated to yield excellent analytical performance. The following table summarizes key validation parameters from a representative study.
| Parameter | Result |
| Linearity Range | 20 - 10,000 pg/mL (r² > 0.997) |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Accuracy (Recovery) | 94.7% - 103.5% |
| Precision (Coefficient of Variation, CV) | < 7.44% |
| Extraction Efficiency | 77.3% |
Data compiled from a study on the simultaneous quantitation of endogenous estrogens in human serum by isotope-dilution liquid chromatography-tandem mass spectrometry.[1]
Detailed Experimental Protocol
The following is a representative experimental protocol for the quantification of estriol in a biological matrix (e.g., serum) using this compound as an internal standard. This protocol is a composite representation based on established LC-MS/MS methodologies.
4.1. Materials and Reagents
-
Estriol certified reference standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Hexane and ethyl acetate (or other suitable extraction solvents)
-
Blank biological matrix (e.g., human serum)
4.2. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum sample, calibrator, or quality control sample in a clean microcentrifuge tube, add 20 µL of the this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex mix for 10 seconds.
-
Add 1 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate, 80:20 v/v).
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
4.3. LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A gradient program should be developed to ensure the separation of estriol from other matrix components and potential interferences. A typical gradient might start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Estriol: Precursor ion (Q1) m/z 287.2 -> Product ion (Q3) m/z 145.1
-
This compound: Precursor ion (Q1) m/z 290.2 -> Product ion (Q3) m/z 147.1 (Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.)
-
Mandatory Visualizations
Estrogen Signaling Pathway
Caption: Simplified diagram of the genomic estrogen signaling pathway for Estriol (E3).
Experimental Workflow for Estriol Quantification
Caption: Bioanalytical workflow for the quantification of estriol using this compound.
Logical Relationship of Internal Standard Correction
Caption: Logical diagram illustrating the correction principle of this compound.
Conclusion
This compound serves as the gold standard internal standard for the quantitative analysis of estriol in complex biological matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows for the effective correction of analytical variability, thereby ensuring the accuracy, precision, and reliability of the obtained results. The use of this compound is indispensable for robust and high-quality bioanalytical data generation in research, clinical diagnostics, and drug development.
References
The Role of Estriol-d3 in Steroid Hormone Profiling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid hormone profiling, the quantitative analysis of a panel of steroid hormones and their metabolites, is a cornerstone of endocrinology research and clinical diagnostics. It provides critical insights into a range of physiological and pathological states, including metabolic disorders, reproductive health, and endocrine-related cancers. The accuracy and reliability of these measurements are paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high specificity and sensitivity.
At the heart of accurate quantification by LC-MS/MS is the principle of isotope dilution, which relies on the use of stable isotope-labeled internal standards. Estriol-d3, a deuterated form of the estrogenic metabolite estriol, is a vital tool in this context. This guide provides an in-depth technical overview of the role and application of this compound in steroid hormone profiling.
Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is an analytical technique that provides highly accurate and precise quantification. The methodology hinges on the addition of a known amount of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the very beginning of the analytical process.
This compound is chemically identical to the endogenous (naturally occurring) estriol, ensuring that it behaves in the same manner during all stages of sample preparation, including extraction, purification, and chromatography. However, due to the presence of three deuterium atoms, it has a higher mass. The mass spectrometer can distinguish between the native estriol and the heavier this compound based on this mass difference.
By measuring the signal ratio of the native analyte to the stable isotope-labeled internal standard, the technique can correct for:
-
Analyte Loss: Any loss of the target analyte during the multi-step sample preparation process is mirrored by a proportional loss of the internal standard.
-
Matrix Effects: Variations in signal intensity caused by ion suppression or enhancement from other components in the biological matrix (e.g., salts, lipids) affect both the analyte and the internal standard equally.[1]
This approach ensures that the final calculated concentration of endogenous estriol is unaffected by procedural inconsistencies or sample-specific interferences, leading to highly reliable and reproducible results.
Physicochemical Properties: Estriol vs. This compound
The efficacy of this compound as an internal standard stems from its near-identical physicochemical properties to native estriol, with the critical exception of its mass.
| Property | Estriol (E3) | This compound |
| CAS Number | 50-27-1 | 79037-36-8 |
| Molecular Formula | C₁₈H₂₄O₃ | C₁₈H₂₁D₃O₃ |
| Molecular Weight | 288.38 g/mol | ~291.40 g/mol |
Experimental Protocols and Methodologies
The integration of this compound into a steroid profiling workflow is seamless. The following sections detail typical experimental procedures.
Sample Preparation
Accurate quantification begins with robust and reproducible sample preparation. The internal standard, this compound, is added to the biological matrix (e.g., serum, plasma, urine) prior to any extraction steps. Two common extraction techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
A. Liquid-Liquid Extraction (LLE) Protocol: LLE is a classic method used to separate analytes from interferences based on their relative solubilities in two different immiscible liquids.
-
Spiking: Add a precise volume of this compound working solution to a measured aliquot of the serum or plasma sample.
-
Extraction: Add an immiscible organic solvent, such as a 5:1 (v/v) ratio of diethyl ether or ethyl acetate to the sample.[2][3]
-
Mixing: Vortex the mixture vigorously for approximately 2 minutes to ensure intimate contact between the phases, facilitating the transfer of steroids into the organic layer.
-
Phase Separation: Allow the layers to separate for 5 minutes. For a sharper separation, the aqueous (lower) layer can be frozen in a dry ice/ethanol bath.[2]
-
Collection: Decant the organic solvent layer into a clean tube. This step can be repeated to maximize recovery.[2]
-
Evaporation: Dry the pooled organic extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase for analysis.
B. Solid-Phase Extraction (SPE) Protocol: SPE provides a more automated and often cleaner extraction by passing the liquid sample through a solid sorbent that retains the analytes of interest.[4][5]
-
Spiking & Pre-treatment: Add this compound working solution to the serum or plasma sample. The sample may be pre-treated, for instance by dilution with water or methanol.[1][6]
-
Column Conditioning: Condition an SPE cartridge (e.g., a polymeric reversed-phase type like Strata™-X or Oasis HLB) by passing methanol followed by water through the sorbent.[4][7]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.[6]
-
Washing: Wash the cartridge with a weak solvent (e.g., 30% methanol in water) to remove polar interferences while retaining the steroids.[1]
-
Elution: Elute the steroids, including estriol and this compound, from the sorbent using a strong organic solvent like methanol or ethyl acetate.[1][6]
-
Evaporation & Reconstitution: Dry the eluate and reconstitute it in the mobile phase for LC-MS/MS injection.[6]
LC-MS/MS Analysis
The reconstituted sample extract is analyzed using a triple quadrupole mass spectrometer coupled with a liquid chromatography system.
-
Chromatography: The different steroids in the extract are separated over time using a reversed-phase column (e.g., C18).
-
Ionization: The separated compounds are ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For estrogens, ESI in negative ion mode is common.[8]
-
Mass Spectrometry: The instrument operates in Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is programmed to detect only specific mass-to-charge (m/z) transitions: one for the precursor ion to a product ion for native estriol, and another for this compound. This highly selective detection method minimizes background noise and ensures that only the compounds of interest are quantified.
| Parameter | Typical Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Fluoride |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition (Estriol) | e.g., m/z 287.2 → 145.1 |
| MRM Transition (this compound) | e.g., m/z 290.2 → 148.1 (Hypothetical, depends on label position) |
| Collision Energy | Optimized for each transition |
Quantitative Data and Performance
LC-MS/MS methods utilizing this compound as an internal standard demonstrate excellent analytical performance, crucial for both clinical and research applications.
| Performance Metric | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [6] |
| Lower Limit of Quantification (LLOQ) | 2.0 pg/mL - 0.5 ng/mL | [8][9][10] |
| Intra-day Precision (%CV) | < 10% | [8] |
| Inter-day Precision (%CV) | < 15% | [8][10] |
| Analytical Recovery | 88% - 108% | [8] |
Mandatory Visualizations
Logical and Experimental Workflows
Caption: Experimental workflow for steroid hormone profiling using an internal standard.
Biochemical Context: Estrogen Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of Estriol and other major estrogens.
Conclusion
This compound is not merely a reagent but an indispensable tool for ensuring the accuracy, precision, and reliability of steroid hormone profiling. By compensating for analytical variability, its use in isotope dilution LC-MS/MS methods allows researchers and clinicians to quantify endogenous estriol with the highest degree of confidence. This analytical rigor is fundamental to advancing our understanding of steroid metabolism and its role in human health and disease, underpinning robust drug development and precise clinical diagnostics.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. arborassays.com [arborassays.com]
- 3. zellx.de [zellx.de]
- 4. selectscience.net [selectscience.net]
- 5. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. SPE of Steroid Analytes from Serum | Phenomenex [phenomenex.com]
- 8. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Technical Guide to Isotopic Labeling with Estriol-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Estriol-d3 in modern analytical research and drug development. Stable isotope labeling, a cornerstone of quantitative analysis, utilizes isotopically modified compounds like this compound to enhance the accuracy and precision of analytical methodologies, particularly in mass spectrometry-based applications. This document provides a comprehensive overview of the synthesis, application, and underlying principles of using this compound as an internal standard, complete with detailed experimental protocols and a summary of relevant quantitative data.
Core Principles of Isotopic Labeling
Isotopic labeling involves the incorporation of a stable isotope, such as deuterium (²H or D), into a molecule of interest.[1][2] In the case of this compound, three hydrogen atoms in the estriol molecule are replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference is the key to its utility in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
When used as an internal standard, a known amount of this compound is added to a sample containing an unknown quantity of estriol.[4] Both the labeled and unlabeled estriol co-elute during chromatography and are subsequently ionized and detected by the mass spectrometer. By comparing the signal intensity of the analyte (estriol) to that of the internal standard (this compound), precise quantification can be achieved, as the internal standard compensates for variations in sample preparation, injection volume, and instrument response.[5][6]
Synthesis of this compound: A Representative Approach
While specific, proprietary synthesis methods for commercially available this compound are not always publicly disclosed, a representative synthesis can be conceptualized based on established methods for deuterating steroids. One common strategy involves the use of deuterium gas in the presence of a catalyst or the reduction of a suitable precursor with a deuterated reducing agent.
A plausible, generalized synthetic route could involve the following key steps:
-
Protection of Hydroxyl Groups: The existing hydroxyl groups on the estriol backbone would first be protected to prevent unwanted side reactions.
-
Introduction of a Ketone Functionality: A hydroxyl group at a strategic position could be oxidized to a ketone.
-
Deuterium Exchange: The enolizable protons adjacent to the ketone can be exchanged for deuterium atoms by treatment with a deuterium source, such as deuterated water (D₂O) or deuterated methanol (CH₃OD), under basic or acidic conditions.
-
Reduction with a Deuterated Reagent: The ketone is then reduced back to a hydroxyl group using a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), to introduce the final deuterium atom.
-
Deprotection: The protecting groups are removed to yield the final this compound product.
It is crucial to note that the specific reagents, reaction conditions, and purification methods would need to be meticulously optimized to ensure high isotopic enrichment and chemical purity.[7]
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative bioanalysis.[4] This is particularly critical in pharmacokinetic (PK) studies, which are fundamental to drug development.[8] By enabling the precise measurement of estriol concentrations in biological matrices such as plasma, serum, and urine, this compound facilitates the determination of key PK parameters.[4][9]
Table 1: Key Pharmacokinetic Parameters Determined Using this compound as an Internal Standard
| Parameter | Description | Importance in Drug Development |
| Cmax | Maximum (or peak) plasma concentration of a drug after administration. | Indicates the rate and extent of drug absorption. |
| Tmax | Time at which Cmax is reached. | Provides information on the rate of drug absorption. |
| AUC | Area under the plasma concentration-time curve. | Represents the total drug exposure over time. |
| t1/2 | Elimination half-life. | Determines the time it takes for the drug concentration to decrease by half. |
| CL | Clearance. | Measures the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution. | Indicates the extent of drug distribution in the body tissues. |
Source: Adapted from various pharmacokinetic studies.[4][8]
Experimental Protocols
Sample Preparation: Supported Liquid Extraction (SLE)
This protocol is a common and effective method for extracting steroids from biological matrices.[3][10]
-
Sample Aliquoting: Aliquot 100 µL of serum, plasma, calibrators, or quality control samples into the wells of a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each well.
-
Protein Precipitation: Add 200 µL of acetonitrile to each well and mix thoroughly to precipitate proteins.
-
Loading onto SLE Plate: Load the entire contents of each well onto a 96-well SLE plate and allow the samples to absorb for 5 minutes.
-
Elution: Place a 96-well collection plate under the SLE plate. Add 1 mL of methyl tert-butyl ether (MTBE) to each well and allow it to percolate through by gravity.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water. The plate is now ready for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
The following are typical parameters for the analysis of estriol using an LC-MS/MS system.[3]
Table 2: Typical LC-MS/MS Parameters for Estriol Analysis
| Parameter | Condition |
| LC System | High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC or UHPLC) system. |
| Column | C18 or similar reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Flow Rate | 0.5 - 1.2 mL/min. |
| Gradient | A suitable gradient to separate estriol from other matrix components. |
| Injection Volume | 5 - 20 µL. |
| MS System | Triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode. |
| MRM Transitions | Specific precursor-to-product ion transitions for both estriol and this compound. |
Source: Adapted from multiple steroid analysis protocols.[3][4]
Table 3: Representative Lower Limits of Quantification (LLOQ) for Estriol
| Analyte | LLOQ (pg/mL) | Analytical Method |
| Estriol | 2.0 | LC-MS/MS |
Note: LLOQ values are representative and can vary depending on the specific instrumentation and methodology used.
Signaling Pathways of Estriol
Estriol, like other estrogens, exerts its biological effects by binding to estrogen receptors (ERs), which are located both within the nucleus and on the cell membrane. This interaction triggers a cascade of signaling events that ultimately modulate gene expression and cellular function.
Genomic (Nuclear-Initiated) Signaling Pathway
The classical pathway involves the diffusion of estriol into the cell, where it binds to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. This binding causes the dissociation of heat shock proteins (HSP), leading to receptor dimerization and translocation into the nucleus. The estriol-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: Genomic signaling pathway of estriol.
Non-Genomic (Membrane-Initiated) Signaling Pathway
Estriol can also initiate rapid signaling events by binding to membrane-associated estrogen receptors (mERs), such as G protein-coupled estrogen receptor 1 (GPER1). This interaction activates various intracellular signaling cascades, including protein kinase pathways, leading to more immediate cellular responses that do not require direct gene transcription.
Caption: Non-genomic signaling pathway of estriol.
Experimental Workflow for Pharmacokinetic Studies
A typical workflow for a pharmacokinetic study utilizing this compound involves several key stages, from sample collection to data analysis.
Caption: Experimental workflow for pharmacokinetic analysis.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of estriol. Its use as an internal standard in LC-MS/MS methodologies significantly enhances the reliability and accuracy of analytical data, which is paramount for regulatory submissions and advancing our understanding of estriol's role in health and disease. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for the implementation of robust and reproducible analytical methods.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. Deuterium-labeled steroids for study in humans. II. Preliminary studies on estrogen production rates in pre- and post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estriol synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estriol | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of Vitamin D3 on Biosynthesis of Estrogen in Porcine Granulosa Cells via Modulation of Steroidogenic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Estriol-d3 as a Tracer for In-Depth Analysis of Estrogen Metabolism Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled analogs of endogenous compounds are invaluable tools in metabolic research, offering a means to trace and quantify metabolic pathways with high precision and accuracy. This technical guide focuses on the application of deuterated estriol (Estriol-d3) for studying estrogen metabolism. This compound, a non-radioactive, stable isotope-labeled version of estriol, serves as an ideal tracer for in vivo and in vitro studies, enabling researchers to elucidate the complex network of estrogen biotransformation. When used in conjunction with advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound allows for the unambiguous identification and quantification of estriol and its downstream metabolites, distinguishing them from their endogenous, unlabeled counterparts. This guide provides a comprehensive overview of the methodologies involved, from experimental design and sample preparation to data acquisition and analysis, empowering researchers to leverage this compound for a deeper understanding of estrogen physiology and pathophysiology.
Introduction to Estrogen Metabolism
Estrogens are a class of steroid hormones that play a critical role in the development and regulation of the female reproductive system and secondary sexual characteristics. The three major endogenous estrogens are estrone (E1), estradiol (E2), and estriol (E3).[1] Of these, estradiol is the most potent.[2] Estrogen metabolism is a complex process primarily occurring in the liver, but also in other tissues such as the breast and uterus.[3][4] This metabolism involves a series of enzymatic reactions that modify the estrogen molecule, affecting its biological activity and facilitating its excretion from the body.[2][5]
The primary pathways of estrogen metabolism include:
-
Hydroxylation: Cytochrome P450 (CYP) enzymes catalyze the addition of hydroxyl groups at various positions on the steroid ring, with the 2-, 4-, and 16-hydroxylation pathways being the most significant.[6]
-
The 2-hydroxylation pathway is generally considered the major metabolic route.[6]
-
The 4-hydroxylation pathway can lead to the formation of reactive quinones that can cause DNA damage.[7]
-
The 16α-hydroxylation of estrone leads to the formation of 16α-hydroxyestrone, which is then converted to estriol.[6]
-
-
Methylation: Catechol-O-methyltransferase (COMT) methylates the hydroxylated estrogens (catechol estrogens) to form methoxyestrogens.[5]
-
Conjugation: To increase water solubility and facilitate excretion, estrogens and their metabolites undergo conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation).[2][5]
The balance between these metabolic pathways is crucial for maintaining hormonal homeostasis. Aberrations in estrogen metabolism have been implicated in the pathophysiology of various diseases, including breast cancer.[6]
The Role of this compound in Metabolic Studies
Stable isotope labeling with deuterium is a powerful technique for tracing metabolic pathways in vivo without the need for radioactive isotopes.[8][9] this compound is a form of estriol where three hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass does not significantly alter the biochemical properties of the molecule, allowing it to be metabolized in the same manner as endogenous estriol.
The key advantages of using this compound include:
-
High Specificity: Mass spectrometry can easily distinguish between the deuterated (exogenous) and non-deuterated (endogenous) forms of estriol and its metabolites based on their mass-to-charge ratio (m/z).[6][10]
-
Accurate Quantification: By using a known amount of this compound as an internal standard, the concentration of endogenous estrogens and their metabolites can be determined with high accuracy and precision.[11]
-
Safety: Deuterium is a stable, non-radioactive isotope, making it safe for use in human studies.[8]
-
Dynamic Assessment: It allows for the study of the kinetics of estrogen metabolism, including rates of formation and clearance of different metabolites.
Experimental Design for In Vivo Studies
A typical in vivo study using this compound to trace estrogen metabolism involves the administration of the labeled compound to subjects, followed by the collection of biological samples over a specific time course.
3.1. Subject Population
The choice of study population will depend on the research question. Studies may be conducted in pre- or post-menopausal women, men, or specific patient populations (e.g., those with breast cancer or osteoporosis).[12][13]
3.2. Administration of this compound
This compound can be administered through various routes, including oral and intravenous injection. The route of administration will influence its pharmacokinetic profile.[14] The dosage should be carefully selected to be high enough for detection but not so high as to cause physiological effects.
3.3. Sample Collection
Blood (serum or plasma) and urine are the most common biological matrices collected for the analysis of estrogens and their metabolites.[3][11] Samples should be collected at multiple time points after the administration of this compound to characterize the pharmacokinetic profile.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the analysis of this compound and its metabolites in human serum and urine using LC-MS/MS.
4.1. Protocol for Serum Sample Preparation
This protocol is designed for the simultaneous measurement of multiple estrogen metabolites.
Materials:
-
Human serum samples
-
This compound and other deuterated estrogen internal standards (e.g., d4-E2, d5-2-OHE2)[11]
-
β-glucuronidase/sulfatase from Helix pomatia[11]
-
L-ascorbic acid[11]
-
Sodium acetate buffer (0.15 M, pH 4.6)[11]
-
Dichloromethane[11]
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)[11]
-
Dansyl chloride solution (1 mg/mL in acetone)[11]
-
Methanol, acetone, and other HPLC-grade solvents
Procedure:
-
Internal Standard Spiking: To a 0.5 mL aliquot of serum, add 20 µL of a working solution containing this compound and other deuterated internal standards.[11]
-
Enzymatic Hydrolysis (for total estrogens):
-
Liquid-Liquid Extraction:
-
Add 8 mL of dichloromethane to the hydrolyzed sample.
-
Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic (lower) layer to a clean glass tube.[11]
-
-
Evaporation: Evaporate the organic solvent to dryness at 60°C under a gentle stream of nitrogen gas.[11]
-
Derivatization:
-
Final Preparation for LC-MS/MS:
-
Evaporate the derivatization solution to dryness under nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
4.2. Protocol for LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A gradient program should be optimized to achieve good separation of all target analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized.
Data Presentation and Interpretation
Quantitative data from this compound metabolic studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example of Pharmacokinetic Parameters for Estriol
| Parameter | Value | Units | Reference |
| Metabolic Clearance Rate (MCR) - Follicular Phase | 2100 | L/day | [15] |
| Metabolic Clearance Rate (MCR) - Luteal Phase | Similar to follicular | L/day | [15] |
| Metabolic Clearance Rate (MCR) - Postmenopausal | 1890 | L/day | [15] |
| Half-life (t1/2) - Initial Phase | 3.6 | minutes | [15] |
| Half-life (t1/2) - Terminal Phase | 64 | minutes | [15] |
| Initial Volume of Distribution | 20 | L | [15] |
Table 2: Example of Circulating Levels and Production Rates of Estriol
| Phase/Status | Circulating Level (pg/mL) | Production Rate (µ g/day ) | Reference |
| Follicular Phase | 7 | 14 | [15] |
| Luteal Phase | 11 | 23 | [15] |
| Postmenopausal | 6 | 11 | [15] |
Table 3: Example of LC-MS/MS Method Validation Parameters
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Estradiol | 0.01 - 1.0 | 0.01 | [16] |
| 2-Hydroxyestradiol | 0.01 - 1.0 | 0.01 | [16] |
| 2-Methoxyestradiol | 0.01 - 1.0 | 0.01 | [16] |
Note: The data in these tables are illustrative and may not be from studies specifically using this compound, but they represent the type of quantitative information that can be obtained.
Visualization of Pathways and Workflows
6.1. Estrogen Metabolism Pathway
Caption: Major pathways of estrogen metabolism.
6.2. Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for estrogen metabolite analysis.
Conclusion
The use of this compound as a stable isotope tracer provides a powerful and safe approach to investigate the intricate pathways of estrogen metabolism. This technical guide outlines the fundamental principles and provides detailed protocols for the application of this compound in metabolic research. By employing these methodologies, researchers can gain valuable insights into the role of estrogen metabolism in health and disease, paving the way for the development of new diagnostic and therapeutic strategies. The combination of stable isotope labeling with advanced analytical platforms like LC-MS/MS offers unparalleled specificity and sensitivity, making it an indispensable tool for professionals in the fields of endocrinology, oncology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetics and pharmacodynamics of three dosages of oestriol after continuous vaginal ring administration for 21 days in healthy, postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of three dosages of oestriol after continuous vaginal ring administration for 21 days in healthy, postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem-agilent.com [chem-agilent.com]
- 9. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estrogen metabolism and mammographic density in postmenopausal women: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epidemiologic Studies of Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human pharmacokinetics of ethynyl estradiol 3-sulfate and 17-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estriol and estradiol interactions with the estrogen receptor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Stability Landscape of Estriol-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Estriol-d3: Physical and Chemical Properties
This compound is a deuterated form of Estriol, a naturally occurring estrogen. The incorporation of deuterium isotopes can offer advantages in certain analytical applications, such as its use as an internal standard in mass spectrometry-based assays, by providing a distinct mass-to-charge ratio. Understanding the fundamental physical and chemical properties of this compound is the first step in assessing its stability.
| Property | Value | Source |
| Molecular Formula | C18H21D3O3 | [1] |
| Molecular Weight | 291.40 g/mol | [1] |
| Appearance | White to off-white solid powder | [1][2] |
| Melting Point | 284-286ºC | [1] |
| Boiling Point | 469.02ºC at 760 mmHg | [1] |
| Solubility | Soluble in DMSO and Ethanol; sparingly soluble in water. | [3] |
Chemical Stability Profile: Insights from Forced Degradation Studies of Estriol
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. While specific studies on this compound are not available, studies on Estriol provide critical insights into its susceptibility to various stress conditions. These studies indicate that Estriol is sensitive to oxidative, photolytic, and thermal stress, while showing relative stability under acidic and alkaline conditions.[4]
| Stress Condition | Methodology | Observed Degradation of Estriol |
| Acidic Degradation | Storing reference standard solutions in acidic conditions.[4] | Insignificant degradation observed.[4] |
| Alkaline Degradation | Storing reference standard solutions in alkaline conditions.[4] | Insignificant degradation observed.[4] |
| Oxidative Degradation | Subjecting reference standard solutions to oxidative stress (e.g., with hydrogen peroxide).[4] | Significant degradation observed.[4] |
| Photodegradation (Visible & UV Light) | Exposing reference standard solutions to visible and UV light.[4] | Significant degradation observed.[4] |
| Thermal Degradation | Subjecting reference standard solutions to elevated temperatures.[4] | Significant degradation observed.[4] |
Recommended Storage and Handling
Based on the stability profile of Estriol and general guidelines for active pharmaceutical ingredients (APIs), the following storage conditions are recommended for this compound to ensure its integrity.
| Parameter | Recommendation | Rationale & Source |
| Temperature | Store at controlled room temperature (20-25°C). Refrigeration (2-8°C) may also be acceptable for long-term storage. | General guidelines suggest storing most APIs at controlled room temperature.[5] Studies on compounded Estriol preparations have shown stability at both room temperature and 4°C.[6][7] |
| Light | Protect from light. Store in the dark. | Estriol has shown significant degradation upon exposure to visible and UV light.[4] It is recommended to keep containers in an outer carton to protect from light.[5][8] |
| Humidity | Store in a dry place. | To prevent potential hydrolysis and other moisture-related degradation.[5] |
| Container | Store in well-closed containers. Glass or inert plastic (polyethylene or polypropylene) containers are recommended. | To protect from environmental factors and prevent interactions with the container material.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability testing. The following protocols are based on established methods for Estriol analysis.
Forced Degradation Experimental Protocol
This protocol outlines a general procedure for conducting forced degradation studies on Estriol, which can be adapted for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of Estriol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Degradation: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the solution at room temperature for a specified period (e.g., 24, 48, 72 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Degradation: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified period. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Place the solid drug substance or a solution of the drug in a temperature-controlled oven at a specified temperature (e.g., 60°C, 80°C) for a defined duration.
-
Photodegradation: Expose a solution of the drug to a combination of visible and UV light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the active ingredient and separating it from any degradation products.
| Parameter | Condition |
| HPLC System | Waters Alliance HPLC system (Model 2965) with a photodiode array detector (Model 2998) and Empower3 software.[4] |
| Column | Phenomenex Gemini C18 column (4.6 mm x 15 cm, 3.0 µm).[4] |
| Mobile Phase | Methanol and water (65:35 v/v).[4] |
| Flow Rate | 1.0 mL/min.[4] |
| Column Temperature | 40°C.[4] |
| Detection Wavelength | 205 nm.[4] |
| Injection Volume | 10 µL. |
| Run Time | 15 minutes.[4] |
Visualizing Workflows and Pathways
General Workflow for API Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of an Active Pharmaceutical Ingredient (API) like this compound, from initial characterization to the establishment of a retest period.
Caption: A generalized workflow for conducting API stability testing.
Potential Degradation Pathways of Estriol
Based on the forced degradation study results, this diagram visualizes the potential degradation pathways for Estriol under various stress conditions.
Caption: Potential degradation pathways of Estriol under stress.
References
- 1. This compound (estriol d3) | Endogenous Metabolite | 79037-36-8 | Invivochem [invivochem.com]
- 2. Estradiol-d3 (Estradiol Valerate EP Impurity A-d3, Estriol… [cymitquimica.com]
- 3. Estriol | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 4. ecommons.roseman.edu [ecommons.roseman.edu]
- 5. Storing and disposing of your Hormone Replacement Therapy (HRT) products | My Menopause Centre [mymenopausecentre.com]
- 6. jpsionline.com [jpsionline.com]
- 7. [PDF] NINETY DAY CHEMICAL STABILITY OF COMPOUNDED ESTRADIOL, ESTRONE, AND ESTRIOL COMBINATION AND BEYOND - USE - DATE | Semantic Scholar [semanticscholar.org]
- 8. szabo-scandic.com [szabo-scandic.com]
Estriol-d3: A Technical Guide to Commercial Sources and Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Estriol-d3, a crucial internal standard for the accurate quantification of estriol in various biological matrices. It also details a representative experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a cornerstone technique in clinical and research settings.
Commercial Availability of this compound
This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes key information from some of the prominent commercial sources. Researchers are advised to request a certificate of analysis from the supplier for lot-specific details.
| Supplier | Product Name/Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Quantities |
| LGC Standards | This compound | 79037-36-8 | C₁₈H₂₁D₃O₃ | 291.40 | >95% (HPLC)[1] | 1 mg, 10 mg[1][2] |
| Cambridge Isotope Laboratories, Inc. | Estriol (2,4,16-D₃, 98%) | 2687960-79-6 | C₁₈H₂₁D₃O₃ | 291.40 | Chemical Purity: 96%[3] | 5 mg[3] |
| Santa Cruz Biotechnology, Inc. | This compound | 79037-36-8 | C₁₈H₂₁D₃O₃ | 291.40 | Not specified | Not specified[4] |
| MedChemExpress | This compound | Not specified | Not specified | Not specified | Not specified | Inquire for details[5][6] |
| Invivochem | This compound | 79037-36-8 | Not specified | Not specified | ≥98%[7] | 1 mg, Other sizes available[7] |
Application of this compound as an Internal Standard in LC-MS/MS
Deuterium-labeled steroids like this compound are the gold standard for internal standards in quantitative mass spectrometry assays.[5] Their chemical and physical properties are nearly identical to the endogenous analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification by correcting for any analyte loss during the analytical process.
Representative Experimental Protocol: Quantification of Estriol in Human Serum
The following protocol is a synthesized example based on established methods for the analysis of estrogens in serum using LC-MS/MS with a deuterated internal standard.[8][9][10][11][12]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum, calibrator, or quality control sample in a glass tube, add 50 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex mix and allow to equilibrate for 15 minutes at room temperature.
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex vigorously for 1 minute.[10]
-
Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or Phenyl reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used for steroid separation.[9]
-
Mobile Phase A: 0.1% Formic acid in water (or a buffer like ammonium fluoride).
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The exact gradient profile needs to be optimized for the specific column and analytes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 10-50 µL.[9]
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode is often used for estrogen analysis.[9]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for both estriol and this compound. These transitions need to be determined by infusing the pure standards into the mass spectrometer.
3. Data Analysis
-
The peak area of the estriol analyte is divided by the peak area of the this compound internal standard for each sample.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.
-
The concentration of estriol in the unknown samples is then determined from the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of estriol using this compound as an internal standard.
Caption: Workflow for Estriol quantification using this compound.
Logical Relationship of Internal Standard Use
The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving accurate and precise quantification in mass spectrometry. The following diagram illustrates the logical relationship.
Caption: Logic of using an internal standard for quantification.
References
- 1. This compound | CAS 79037-36-8 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 79037-36-8 | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 3. Estriol (2,4,16-Dâ, 98%) CP 96%- Cambridge Isotope Laboratories, DLM-8586-0.005 [isotope.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (estriol d3) | Endogenous Metabolite | 79037-36-8 | Invivochem [invivochem.com]
- 8. Measurement of serum estrogen and estrogen metabolites in pre- and postmenopausal women with osteoarthritis using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Chromatogram Detail [sigmaaldrich.com]
- 12. waters.com [waters.com]
Interpreting the Certificate of Analysis for Estriol-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for Estriol-d3, a deuterated internal standard crucial for accurate quantification of estriol in various biological matrices. Understanding the data presented in a CoA is paramount for ensuring the quality and reliability of research and development activities. This document outlines the typical quantitative data, details the experimental protocols for key analytical tests, and visualizes the certification workflow and chemical structure.
Quantitative Data Summary
A Certificate of Analysis for a high-purity reference standard like this compound provides critical data on its identity, purity, and physical properties. The following tables summarize the typical specifications and acceptance criteria.
Table 1: Identification and Physicochemical Properties
| Test | Specification | Typical Method |
| Chemical Name | (16α,17β)-Estra-1,3,5(10)-triene-3,16,17-triol-d3 | Nomenclature |
| CAS Number | 79037-36-8 | Database Reference |
| Molecular Formula | C₁₈H₂₁D₃O₃ | Mass Spectrometry |
| Molecular Weight | 291.40 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in Methanol, Ethanol, DMSO | Solubility Test |
Table 2: Purity and Impurity Profile
| Test | Specification | Typical Method |
| Purity (by HPLC) | ≥98%[1] | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥99 atom % D | Mass Spectrometry or NMR |
| Individual Impurity | ≤0.5% | HPLC |
| Total Impurities | ≤2.0% | HPLC |
| Residual Solvents | Meets USP <467> requirements | Gas Chromatography (GC) |
| Water Content | ≤1.0% | Karl Fischer Titration |
| Assay (on as-is basis) | Report Value | qNMR or Mass Balance |
Experimental Protocols
The analytical methods employed to certify this compound are critical for ensuring its quality. Below are detailed methodologies for the key experiments cited in a typical CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of this compound and to identify and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient mixture of acetonitrile and water is often used. A typical gradient might start at 50% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength of 280 nm is suitable for the phenolic ring of estriol.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity. Impurities are identified by their retention times and quantified based on their peak areas relative to the main peak.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry confirms the molecular weight and structure of this compound and determines its isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode is common for steroids.
-
Sample Introduction: The sample is typically introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition: Full scan mass spectra are acquired to determine the molecular weight. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is performed to confirm the structure. The fragmentation pattern of this compound is compared to that of a non-deuterated estriol standard to ensure the deuterium labels are in the expected positions.
-
Isotopic Purity Assessment: The relative intensities of the isotopic peaks corresponding to the deuterated and non-deuterated forms are measured to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure and confirms the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Solvent: A deuterated solvent in which the sample is soluble, such as methanol-d4 or DMSO-d6, is used.
-
Experiments:
-
¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the isotopic labeling.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): Two-dimensional NMR experiments can be used to further confirm the complete structure and the specific locations of the deuterium atoms.
-
-
Sample Preparation: The sample is dissolved in the deuterated solvent at a concentration of 5-10 mg/mL.
-
Data Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed and compared to reference spectra and known values for estriol to confirm the identity and structure of this compound.
Visualizations
The following diagrams illustrate the certification workflow for a reference standard and the chemical structure of this compound.
Caption: Workflow for the certification of a chemical reference standard.
Caption: Chemical structure of this compound with deuterium labels highlighted.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for the official Certificate of Analysis provided by the manufacturer. Always refer to the lot-specific CoA for the most accurate and complete information regarding a particular batch of this compound.
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable LC-MS quantification. From mitigating matrix effects to ensuring regulatory compliance, deuterated standards offer a level of analytical certainty that is indispensable in modern research and drug development.
The Core Principle: Isotope Dilution Mass Spectrometry
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[1] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][2]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.[2]
Advantages of Using Deuterated Standards
The use of deuterated internal standards offers several key advantages over other quantification methods, such as external standards or the use of structural analogues.[2] These benefits include:
-
Enhanced Quantitative Accuracy: Deuterated analogues co-elute with the analytes, which helps to minimize signal distortion caused by matrix effects.[2]
-
Improved Reproducibility: They ensure consistent ionization efficiency across multiple analytical runs, leading to more reproducible results.[2]
-
Reduced Matrix Effects: The presence of deuterium minimizes signal suppression or enhancement from interfering compounds in the sample matrix.[2]
-
Regulatory Acceptance: The use of deuterated standards is recognized and recommended by regulatory bodies such as the FDA and EMA for bioanalytical method validation.[2][3]
Data Presentation: Quantitative Comparison
The superiority of deuterated internal standards over other correction methods is well-documented. The following tables summarize the quantitative benefits observed in various studies.
Table 1: Comparison of Internal Standard Performance in the Analysis of Immunosuppressive Drugs [4]
| Analyte | Internal Standard Type | Intra-assay Precision (%CV) |
| Cyclosporine A | Deuterated | < 5% |
| Cyclosporine A | Structural Analogue | > 10% |
| Tacrolimus | Deuterated | < 6% |
| Tacrolimus | Structural Analogue | > 12% |
| Sirolimus | Deuterated | < 7% |
| Sirolimus | Structural Analogue | > 15% |
| Everolimus | Deuterated | < 7% |
| Everolimus | Structural Analogue | > 15% |
| Mycophenolic Acid | Deuterated | < 5% |
| Mycophenolic Acid | Structural Analogue | > 10% |
This data illustrates a significant improvement in precision (lower variance) when using a deuterated internal standard compared to a structural analogue.
Table 2: Impact of Internal Standard on the Accuracy of Pesticide and Mycotoxin Analysis in Cannabis Matrices [5]
| Analyte | Internal Standard | Accuracy without IS (%) | Accuracy with Deuterated IS (%) | RSD without IS (%) | RSD with Deuterated IS (%) |
| Imidacloprid | Imidacloprid-d4 | Varies by >60% | Within 25% | > 50% | < 20% |
| Myclobutanil | Myclobutanil-d4 | Varies by >60% | Within 25% | > 50% | < 20% |
| Tebuconazole | Tebuconazole-d6 | Varies by >60% | Within 25% | > 50% | < 20% |
| Ochratoxin A | Ochratoxin A-d5 | Varies by >60% | Within 25% | > 50% | < 20% |
This table demonstrates that the use of deuterated internal standards significantly improves the accuracy and reduces the relative standard deviation (RSD) in complex matrices.
Experimental Protocols
Rigorous and well-documented experimental protocols are crucial for obtaining reliable and reproducible results. The following are detailed methodologies for key experiments involving deuterated standards.
Protocol 1: General Quantitative LC-MS/MS Analysis of a Small Molecule in Plasma
This protocol outlines a typical workflow for the quantification of a small molecule drug in human plasma using protein precipitation for sample cleanup.
1. Materials and Reagents:
-
Analyte of interest
-
Deuterated internal standard (D-IS)
-
Control human plasma
-
Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)
-
Methanol (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases
2. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of the analyte and D-IS in methanol.
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50:50 methanol/water to create a calibration curve.
-
Prepare a working D-IS solution at a concentration of 100 ng/mL in 50:50 methanol/water.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 150 µL of the precipitation solvent containing the D-IS.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the D-IS.
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the D-IS.
-
Calculate the peak area ratio (analyte peak area / D-IS peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Bioanalytical Method Validation - Matrix Effect Evaluation[1]
This experiment is crucial to assess the ability of the deuterated internal standard to compensate for matrix effects from different sources.
1. Objective: To determine and correct for the influence of matrix components on the ionization of the analyte and the D-IS.
2. Materials:
-
Analyte and D-IS
-
Blank plasma from at least six different individual donors
-
Reconstitution solvent (e.g., 50:50 methanol/water)
3. Procedure:
-
Set 1 (Analyte in post-extraction spiked matrix):
-
Extract blank plasma from six different sources using the established sample preparation method.
-
Spike the extracted blank matrix with the analyte at a low and a high concentration.
-
-
Set 2 (Analyte in neat solution):
-
Prepare a solution of the analyte in the reconstitution solvent at the same concentrations as in Set 1.
-
-
Set 3 (Internal Standard in neat solution):
-
Prepare a solution of the D-IS in the reconstitution solvent at the concentration used in the assay.
-
-
Set 4 (Internal Standard in post-extraction spiked matrix):
-
Extract blank plasma from the six different sources.
-
Spike the extracted blank matrix with the D-IS at the same concentration as in Set 3.
-
4. Data Analysis:
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak response in the presence of matrix) / (Peak response in neat solution)
-
Calculate the MF for the analyte and the D-IS for each of the six matrix sources.
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (MF of analyte) / (MF of D-IS)
-
-
Calculate the Coefficient of Variation (CV):
-
Calculate the CV of the IS-normalized MF across the six matrix sources. A lower CV indicates better compensation for matrix effects. For regulatory submissions, the CV of the IS-normalized MF should be ≤15%.[3]
-
Mandatory Visualization
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Conceptual diagram of mitigating matrix effects with a co-eluting deuterated IS.
References
Methodological & Application
Application Note: Development and Validation of a Sensitive LC-MS/MS Method for the Quantification of Estriol in Human Plasma Using Estriol-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of estriol (E3) in human plasma. The method utilizes a stable isotope-labeled internal standard (IS), Estriol-d3, to ensure high accuracy and precision. Sample preparation involves a liquid-liquid extraction (LLE) followed by a chemical derivatization step using dansyl chloride to enhance ionization efficiency and sensitivity.[1][2][3][4] Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution, providing excellent resolution and short run times. The method has been validated according to established guidelines, demonstrating high sensitivity with a low limit of quantification, and excellent performance in terms of linearity, precision, and accuracy. This protocol is suitable for clinical research and pharmacokinetic studies requiring reliable measurement of low-concentration estriol in plasma.
Experimental Workflow
Caption: Workflow for Estriol quantification in plasma.
Materials and Reagents
-
Analytes and Standards: Estriol (E3) and this compound (Internal Standard) reference standards.
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade), Hexane (HPLC grade), Ethyl Acetate (HPLC grade).
-
Reagents: Dansyl Chloride, Sodium Bicarbonate, Formic Acid, Ammonium Hydroxide.
-
Plasma: Drug-free human plasma (K2EDTA). For calibration standards where endogenous levels are a concern, a surrogate matrix like bovine serum albumin (BSA) in phosphate-buffered saline (PBS) can be used.[4]
-
Labware: 1.5 mL polypropylene tubes, 96-well plates, glass tubes, SPE cartridges (optional for cleanup).
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions: Prepare primary stock solutions of Estriol and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in 50:50 methanol/water.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 5 ng/mL) in methanol.
-
Calibration Curve (CC) Standards: Prepare a series of calibration standards by spiking the drug-free matrix (or surrogate matrix) with the Estriol working solutions to achieve a concentration range of 1.00 to 200.0 ng/mL.[5] For higher sensitivity assays, a range in the low pg/mL may be targeted.[1][2]
-
Quality Control (QC) Samples: Prepare QC samples in the same matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, 30-50% of curve range, and 75-90% of curve range).
Plasma Sample Preparation Protocol
-
Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL polypropylene tube.[2][6]
-
Internal Standard Addition: Add 50 µL of the this compound internal standard working solution to each tube (except for blank matrix samples) and vortex for 10 seconds.[6]
-
Equilibration: Allow samples to equilibrate for 15 minutes at 4°C.[6]
-
Liquid-Liquid Extraction (LLE): Add 1 mL of MTBE (or a hexane:ethyl acetate mixture).[2][6] Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.[6]
-
Derivatization: To the dried residue, add 50 µL of dansyl chloride in acetone (1 mg/mL) and 50 µL of 100 mM sodium bicarbonate buffer. Vortex and incubate at 60°C for 15 minutes.[3][4]
-
Final Evaporation & Reconstitution: Evaporate the derivatization mixture to dryness. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol/water) and transfer to an autosampler vial or 96-well plate for analysis.[6]
LC-MS/MS Method Parameters
The following tables summarize the instrumental conditions for the analysis of derivatized Estriol.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
|---|---|
| LC System | UPLC/UHPLC System |
| Column | C18 or Phenyl Column (e.g., 2.1 x 50 mm, 1.7 µm)[6][7] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Hydroxide[7] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.5 mL/min[6] |
| Gradient | 30% B to 95% B over 5 minutes, hold, and re-equilibrate |
| Column Temp. | 40°C[6] |
| Injection Vol. | 10 - 50 µL[6][7] |
| Autosampler Temp. | 4 - 10°C[6] |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Estriol (Dansyl Deriv.) | This compound (Dansyl Deriv.) |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | To be optimized (m/z 522.2 for [M+H]+) | To be optimized (m/z 525.2 for [M+H]+) |
| Product Ion (Q3) | To be optimized (e.g., m/z 171.1) | To be optimized (e.g., m/z 171.1) |
| Dwell Time | 100 ms | 100 ms |
| Ion Source Gas 1 | 50 psi[7] | 50 psi[7] |
| Ion Source Gas 2 | 70 psi[7] | 70 psi[7] |
| Curtain Gas | 20 psi[7] | 20 psi[7] |
| Collision Gas | 12 psi (Medium)[7] | 12 psi (Medium)[7] |
| IonSpray Voltage | +4500 V | +4500 V |
| Temperature | 500°C[7] | 500°C[7] |
Note: Mass transitions and collision energies must be empirically optimized for the specific analyte-derivative and instrument used.
Method Validation Summary
The analytical method was validated for selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effect.
Table 3: Representative Method Validation Results
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity Range | r² ≥ 0.99 | 1.00 - 200.0 ng/mL[5] |
| Correlation Coeff. (r²) | > 0.99 | 0.998 |
| LLOQ | S/N > 10, Accuracy 80-120%, Precision <20% | 1.00 ng/mL (Can be as low as pg/mL with derivatization)[1][5] |
| Intra-day Precision | CV ≤ 15% (≤ 20% for LLOQ) | < 10.5% |
| Inter-day Precision | CV ≤ 15% (≤ 20% for LLOQ) | < 12.2% |
| Accuracy | 85-115% of nominal (80-120% for LLOQ) | 92.5% - 108.3% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal ion suppression/enhancement | Within acceptable limits (85-115%) |
Conclusion
The developed LC-MS/MS method provides a sensitive, specific, and reliable tool for the quantification of Estriol in human plasma samples. The use of a stable isotope-labeled internal standard (this compound) and a derivatization step ensures accuracy and achieves a low limit of detection suitable for demanding clinical applications. The validation results confirm that the method is robust and fit for purpose in a regulated bioanalytical environment.
References
- 1. Development and validation of LC-MS/MS method for quantification of bisphenol A and estrogens in human plasma and seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medpace.com [medpace.com]
- 5. mednexus.org [mednexus.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Estriol in Human Serum using Estriol-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (E3) is an estrogen that is present in significant amounts during pregnancy and is used as a biomarker for fetal well-being.[1][2] In non-pregnant individuals, estriol levels are considerably lower. Accurate and precise quantification of estriol in clinical samples is crucial for various research and diagnostic applications, including hormone replacement therapy monitoring and in studies of estrogen-dependent cancers.[3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity and specificity.[3] The use of a stable isotope-labeled internal standard, such as Estriol-d3, is essential for robust and reliable quantification.[5] this compound, being chemically and physically almost identical to the endogenous estriol, co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation and matrix effects, leading to highly accurate and precise measurements.
These application notes provide a detailed protocol for the quantification of estriol in human serum using this compound as an internal standard with LC-MS/MS. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following tables summarize the key parameters for the LC-MS/MS method for estriol quantification.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Internal Standard | This compound |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Estriol | 287.0 | 171.0 | 40 |
| This compound (Internal Standard) | 290.0 | 171.0 | 40 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Estriol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of estriol reference standard in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Estriol Working Standards: Prepare a series of working standards by serially diluting the estriol stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 pg/mL to 1000 pg/mL.
-
This compound Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture to a final concentration of 10 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of serum sample, calibrator, or quality control sample in a polypropylene tube, add 50 µL of the this compound internal standard working solution (10 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 2 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Method:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject 10 µL of the reconstituted sample.
-
A suggested gradient is as follows:
-
0-1 min: 10% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 10% B
-
6.1-8 min: Re-equilibrate at 10% B
-
-
-
MS/MS Method:
-
Set the mass spectrometer to operate in negative ESI mode.
-
Monitor the MRM transitions specified in Table 2.
-
Optimize instrument parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Visualizations
Caption: Figure 1: Estriol Signaling Pathway.
Caption: Figure 2: Experimental Workflow for Estriol Analysis.
References
Application Note: Estriol-d3 Sample Preparation Techniques for Mass Spectrometry
Introduction
Estriol (E3) is one of the three major estrogens produced by the human body. Accurate quantification of estriol in biological matrices like serum, plasma, and urine is crucial for various clinical research areas. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone measurement due to its high sensitivity and specificity.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as Estriol-d3 (estriol-2,4,17-d3), is fundamental to achieving accurate and precise quantification.[1][3] this compound corrects for variability during sample preparation and compensates for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix—which is a common challenge in LC-MS/MS analysis.[4][5][6][7]
This document provides detailed protocols for the most common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of estriol using this compound as an internal standard.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from biological samples, particularly serum and plasma. It is well-suited for high-throughput environments but may result in less clean extracts compared to LLE or SPE, potentially leading to more significant matrix effects.[7][8]
Experimental Protocol
This protocol is a generalized procedure based on methodologies for small molecule extraction from serum.[7][9][10]
-
Sample Aliquoting : Pipette 200 µL of the sample (serum, plasma), calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add the appropriate volume of this compound internal standard working solution to each tube.
-
Precipitation : Add 300-600 µL of cold acetonitrile (or a methanol/acetonitrile mixture) to each tube.[9][10] The ratio of solvent to sample is typically 2:1 or 3:1.
-
Vortexing : Cap the tubes and vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[9]
-
Centrifugation : Centrifuge the tubes at high speed (e.g., 13,000-14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7][9]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a well in a 96-well plate, being careful not to disturb the protein pellet.
-
Dilution/Evaporation (Optional) :
-
The supernatant can be diluted with deionized water prior to injection to reduce solvent effects.[9]
-
Alternatively, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
-
Analysis : Inject the prepared sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind more polar interferences in the aqueous layer. This technique often results in reduced matrix effects and improved sensitivity.[2]
Experimental Protocol
This protocol is adapted from methods utilizing methyl tert-butyl ether (MTBE) or similar solvents for steroid extraction.[7][11][12]
-
Sample Aliquoting : Pipette 200-500 µL of the sample (serum, plasma) into a glass tube.
-
Internal Standard Spiking : Add the this compound internal standard working solution to each tube.
-
Extraction Solvent Addition : Add 1-3 mL of an immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or n-butyl chloride.[11][12]
-
Extraction : Cap and vortex the tubes for 5-10 minutes to facilitate the transfer of analytes into the organic phase.
-
Phase Separation : Centrifuge at a moderate speed (e.g., 4,000 g) for 5-10 minutes to achieve a clear separation between the aqueous and organic layers.
-
Organic Layer Transfer : Carefully transfer the upper organic layer to a new clean tube. A secondary extraction of the remaining aqueous layer can be performed to improve recovery.
-
Evaporation : Evaporate the collected organic solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution : Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of a suitable solvent, typically the initial mobile phase (e.g., 40-50% methanol in water).[11][12]
-
Analysis : Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is a highly effective and selective sample preparation technique that can provide the cleanest extracts, significantly reducing matrix effects and improving assay performance.[7] It can be readily automated in a 96-well plate format for high-throughput applications.[13][14]
Experimental Protocol
This protocol is a general procedure for reversed-phase SPE (e.g., C18 or HLB cartridges/plates) based on various published methods.[13][14][15]
-
Sample Pre-treatment :
-
Pipette 100-500 µL of the sample (serum, plasma, or hydrolyzed urine) into a tube.
-
Add the this compound internal standard.
-
For serum/plasma, precipitate proteins first (as in the PPT protocol) and use the supernatant for the loading step. For urine, an enzymatic hydrolysis step may be required to cleave glucuronide and sulfate conjugates.[1]
-
Dilute the sample with a weak, acidic buffer (e.g., 0.1% formic acid in water) before loading.
-
-
SPE Cartridge/Plate Conditioning :
-
Condition the SPE sorbent by passing 1 mL of methanol.
-
Equilibrate the sorbent by passing 1 mL of deionized water. Do not allow the sorbent bed to dry out.
-
-
Sample Loading : Load the pre-treated sample onto the SPE cartridge/plate. The flow rate should be slow and steady (e.g., 1-2 mL/min).
-
Washing :
-
Wash the sorbent with 1 mL of a weak organic solvent (e.g., 5-30% methanol in water) to remove polar interferences.[14] Multiple wash steps with varying solvent strengths can be used for better cleanup.
-
-
Elution :
-
Elute the analytes (Estriol and this compound) with 1 mL of a strong organic solvent, such as methanol, acetonitrile, or a mixture thereof.
-
-
Evaporation & Reconstitution :
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a precise volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis : Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Quantitative Data Summary
The choice of sample preparation method directly impacts key analytical parameters such as recovery, sensitivity (LOD/LOQ), and matrix effects. The following tables summarize performance data from various published methods for estrogen analysis.
Table 1: Extraction Recovery and Matrix Effect
| Preparation Method | Analyte(s) | Matrix | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | E1, E2, E3, 16-OHE1 | Serum | 88 - 108 | Not specified | [9] |
| Supported Liquid Ext. | Estrone, Estradiol | Serum | 102 - 106 | Not specified | [11] |
| Miniaturized SPE | E1, E2, E3 | Saliva | 67.0 - 85.6 | 89.6 - 100.2 | [13] |
| SPE (96-well) | 11 Steroids | Serum | 42 - 95 | Not specified | [14] |
Note: Matrix Effect % is often reported as a matrix factor, where a value close to 100% indicates minimal signal suppression or enhancement.
Table 2: Limits of Quantification (LOQ)
| Preparation Method | Analyte | LOQ | Matrix | Reference |
| Protein Precipitation | Estriol (E3) | 2.0 pg/mL | Serum | [9] |
| Protein Precipitation | Estradiol | 1.3 ng/L (~1.3 pg/mL) | Serum | [10] |
| LLE-based | Estradiol | 3 pg/mL (sLOQ¹) | Serum | [16] |
| Supported Liquid Ext. | Estradiol | 10 pmol/L (~2.7 pg/mL) | Serum | [11] |
| Miniaturized SPE | E1, E2, E3 | 1.0 pg/mL | Saliva | [13] |
| SPE | Estriol (E3) | 1.0 ng/mL (LLOQ²) | Rat Plasma | [17] |
¹ sLOQ: Serum Limit of Quantitation, determined by spiking standards into the matrix. ² LLOQ: Lower Limit of Quantification.
The selection of an appropriate sample preparation technique is a critical step in the development of a robust and reliable LC-MS/MS method for estriol quantification.
-
Protein Precipitation offers speed and simplicity, making it suitable for large-scale screening.
-
Liquid-Liquid Extraction provides a better balance between sample cleanliness and throughput.
-
Solid-Phase Extraction delivers the highest quality extracts, minimizing matrix effects and maximizing sensitivity, which is essential for detecting the very low physiological concentrations of estriol.
In all methods, the proper use of this compound as a stable isotope-labeled internal standard is paramount to ensuring data accuracy by compensating for analyte loss during the multi-step preparation process and correcting for ionization variability in the mass spectrometer.
References
- 1. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the influence of protein precipitation prior to on-line SPE-LC-API/MS procedures using multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive routine liquid chromatography-tandem mass spectrometry method for serum estradiol and estrone without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid direct assay for the routine measurement of oestradiol and oestrone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of three estrogens in human saliva without derivatization or liquid-liquid extraction for routine testing via miniaturized solid phase extraction with LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mednexus.org [mednexus.org]
Application Note: Quantification of Estriol in Human Urine using Estriol-d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of estriol in human urine samples using a stable isotope-labeled internal standard, Estriol-d3, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology described herein is intended for researchers, scientists, and drug development professionals, offering a robust and sensitive approach for accurate estriol quantification. The protocol covers urine sample preparation, including enzymatic hydrolysis of estriol conjugates, solid-phase extraction (SPE), and derivatization, followed by LC-MS/MS analysis. Method performance characteristics are summarized in tabular format for easy reference.
Introduction
Estriol (E3) is one of the three major naturally occurring estrogens in humans. During pregnancy, estriol becomes the dominant estrogen, with its levels increasing significantly, making it a valuable biomarker for fetal well-being. Accurate and precise quantification of estriol in urine is crucial for various research applications, including endocrinology, clinical chemistry, and pharmaceutical development. Due to the complex nature of the urine matrix and the presence of conjugated forms of estriol (glucuronides and sulfates), a reliable analytical method requires efficient sample preparation to remove interferences and hydrolyze conjugates, coupled with a highly selective and sensitive detection technique.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high specificity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality quantitative data. This application note details a complete workflow for the determination of estriol in urine, from sample preparation to data analysis.
Experimental Protocols
Materials and Reagents
-
Estriol and this compound standards (Cerilliant or equivalent)
-
β-Glucuronidase/sulfatase from Helix pomatia (Sigma-Aldrich or equivalent)[1]
-
Sodium acetate buffer (0.15 M, pH 4.6)[1]
-
L-ascorbic acid[1]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Acetone (for derivatization)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)[1]
-
Human urine (drug-free, for calibration standards and quality controls)
Sample Preparation
A multi-step process involving enzymatic hydrolysis, solid-phase extraction, and derivatization is employed for sample cleanup and to enhance sensitivity.
2.1. Enzymatic Hydrolysis
Since estriol in urine is primarily in conjugated forms, an enzymatic hydrolysis step is necessary to cleave the glucuronide and sulfate moieties.[4]
-
To a 0.5 mL aliquot of urine in a glass tube, add 20 µL of the this compound internal standard working solution.[1]
-
Add 0.5 mL of freshly prepared 0.15 M sodium acetate buffer (pH 4.6) containing 2.5 mg of L-ascorbic acid.[1]
-
Add 5 µL of β-glucuronidase/sulfatase from Helix pomatia.[1]
-
Vortex the mixture and incubate at 37°C for at least 4 hours (or overnight).[1][5]
2.2. Solid-Phase Extraction (SPE)
SPE is utilized to concentrate the analyte and remove interfering substances from the urine matrix.
-
Condition the C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elute the estriol and this compound from the cartridge with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
2.3. Derivatization
To enhance the ionization efficiency and, consequently, the sensitivity of the LC-MS/MS analysis, a derivatization step using dansyl chloride is performed.[2][3]
-
Reconstitute the dried extract in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).[1]
-
Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).[1]
-
Vortex and incubate at 60°C for 10 minutes.[6]
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
3.1. Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
3.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dansyl-Estriol | 522.2 | 171.1 | 35 |
| Dansyl-Estriol-d3 | 525.2 | 171.1 | 35 |
(Note: The precursor ion for Dansyl-Estriol is calculated as [M+H]+ where M is the mass of dansylated estriol. The product ion is a characteristic fragment of the dansyl group. The precursor for Dansyl-Estriol-d3 is shifted by +3 Da. Actual values may need to be optimized on the specific instrument used.)
Quantitative Data Summary
The following tables summarize the typical method performance characteristics for the quantification of estriol in urine using this method. Data is compiled from various studies employing similar methodologies.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.995[7] |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 10 | < 15 | 90 - 110 |
| Medium | 50 | < 10 | < 15 | 90 - 110 |
| High | 400 | < 10 | < 15 | 90 - 110 |
(Data presented are representative values from similar validated methods.[2][8][9])
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery | > 85%[2][8] |
| Matrix Effect | Corrected by this compound internal standard |
Table 4: Limits of Detection and Quantification
| Parameter | Value |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL[10] |
Visualizations
Estrogen Signaling Pathway
The biological effects of estriol are mediated through its interaction with estrogen receptors (ERα and ERβ), which act as ligand-activated transcription factors. The simplified genomic signaling pathway is depicted below.
Experimental Workflow
The overall experimental workflow for the quantification of estriol in urine is outlined in the following diagram.
Conclusion
The method described in this application note provides a reliable and sensitive workflow for the quantification of estriol in human urine samples using this compound as an internal standard followed by LC-MS/MS analysis. The detailed protocol for sample preparation, including enzymatic hydrolysis, solid-phase extraction, and derivatization, ensures the removal of matrix interferences and enhances analytical sensitivity. The presented performance data demonstrates that the method is accurate, precise, and suitable for high-throughput quantitative analysis in a research setting. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in endocrinology and related fields.
References
- 1. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of LC-ESI-MS/MS methods for quantification of 27 free and conjugated estrogen-related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and validation of a sensitive LC-MS/MS method for quantification of urinary estrogens in women with gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring fifteen endogenous estrogens simultaneously in human urine by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: Quantitative Analysis of Estriol in Biological Matrices using GC-MS with Estriol-d3 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estriol (E3) is a significant estrogenic hormone, particularly during pregnancy, and its quantification in biological fluids is crucial for various clinical and research applications. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the analysis of estriol. However, due to its low volatility and polar nature, derivatization is a critical step to improve its chromatographic behavior and detection sensitivity.[1][2] This application note provides a detailed protocol for the quantitative analysis of estriol in biological matrices using a validated GC-MS method with Estriol-d3 as an internal standard for accurate quantification.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of estriol is depicted below.
Caption: GC-MS experimental workflow for estriol analysis.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters of the GC-MS method for estriol analysis.
Table 1: Calibration and Linearity
| Parameter | Value |
| Calibration Range | 10 - 500 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Internal Standard | This compound |
Table 2: Precision and Accuracy
| Parameter | Intra-day RSD (%) | Inter-day RSD (%) | Accuracy (% Bias) |
| Low QC (e.g., 75 ng/mL) | ≤ 4.72 | ≤ 6.25 | ≤ 3.52 |
| Medium QC (e.g., 250 ng/mL) | ≤ 4.72 | ≤ 6.25 | ≤ 3.52 |
| High QC (e.g., 450 ng/mL) | ≤ 4.72 | ≤ 6.25 | ≤ 3.52 |
Table 3: Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | 3:1 signal-to-noise ratio |
| Limit of Quantification (LOQ) | 10-12.5 ng/mL |
Detailed Experimental Protocol
1. Materials and Reagents
-
Estriol standard
-
This compound internal standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[2]
-
Ammonium Iodide (NH₄I) and Dithioerythritol (DTE) (optional catalysts)
-
Pyridine (anhydrous)
-
Methanol, Acetonitrile, Ethyl Acetate (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[3]
-
Deionized water
-
Nitrogen gas (high purity)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of estriol and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution to cover the desired calibration range (e.g., 10-500 ng/mL).[2]
-
Sample Preparation (Serum/Plasma):
-
To 1 mL of serum or plasma, add a known amount of this compound internal standard solution.
-
Perform liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate or use solid-phase extraction (SPE) for sample cleanup and concentration.[4] For SPE, condition the cartridge with methanol followed by water, load the sample, wash with a low percentage of organic solvent, and elute with a high percentage of organic solvent.
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen gas.[5]
-
3. Derivatization
-
To the dried residue of standards, quality controls, and samples, add 50 µL of MSTFA and 50 µL of pyridine.
-
For enhanced derivatization of the multiple hydroxyl groups in estriol, the addition of a catalyst like trimethylchlorosilane (TMCS) can be beneficial.[3]
-
Cap the vials tightly and heat at 60-75°C for 30-45 minutes to ensure complete derivatization of all three hydroxyl groups to form the tris-trimethylsilyl (TMS) ether derivative.
-
Cool the vials to room temperature before GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Injector Temperature: 250-280°C.
-
Injection Volume: 1-2 µL in splitless mode.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 140-150°C, hold for 1 minute.
-
Ramp to 310°C at a rate of 40°C/min and hold for 2.5 minutes. (Note: The temperature program should be optimized for the specific column and instrument used).
-
-
-
Mass Spectrometer (MS) Conditions:
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of estriol-TMS3 to this compound-TMS3 against the concentration of the calibration standards.
-
Determine the concentration of estriol in the samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway
While estriol analysis itself does not directly involve a signaling pathway in the context of a laboratory protocol, its biological relevance is rooted in estrogen signaling. The diagram below illustrates a simplified overview of the general estrogen signaling pathway.
Caption: Simplified estrogen signaling pathway.
This application note provides a comprehensive and detailed protocol for the quantitative analysis of estriol in biological matrices using GC-MS with this compound as an internal standard. The method is sensitive, specific, and reliable, making it suitable for a wide range of research and clinical applications. Proper optimization of sample preparation and derivatization steps is crucial for achieving accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Application Note: High-Throughput Quantification of Estriol Using Estriol-d3 Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (E3) is an estrogenic hormone that plays a crucial role in female reproductive health and is a biomarker of interest in various therapeutic areas. High-throughput screening (HTS) assays are essential in drug discovery and development for rapidly evaluating large numbers of compounds for their effects on biological targets. The use of a stable isotope-labeled internal standard, such as Estriol-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Deuterated internal standards closely mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and improving the accuracy and precision of quantification.[2] This application note provides a detailed protocol for a high-throughput LC-MS/MS assay for the quantification of estriol in biological matrices, utilizing this compound as an internal standard.
Principle of the Assay
This method employs the principle of stable isotope dilution tandem mass spectrometry. A known concentration of this compound is spiked into each sample, serving as an internal standard. Following sample preparation to remove interfering substances, the extract is analyzed by LC-MS/MS. The chromatographic separation resolves estriol from other matrix components, and the mass spectrometer selectively detects and quantifies both estriol and this compound based on their specific precursor-to-product ion transitions. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of estriol in the original sample, ensuring high accuracy and reproducibility.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of LC-MS/MS methods for the quantification of estriol.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 - 2.0 pg/mL | [3][4][5] |
| Upper Limit of Quantification (ULOQ) | 200.0 - 500 ng/mL | [4][6] |
| Linearity (R²) | ≥ 0.99 | [4] |
| Intra-day Precision (%CV) | < 15% | [7][8] |
| Inter-day Precision (%CV) | < 15% | [7][8] |
| Accuracy (% Recovery) | 85% - 115% | [3][7][8] |
Table 2: Example Mass Spectrometric Parameters for Estriol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Estriol | 287.2 | 145.1 | -35 |
| This compound | 290.2 | 147.1 | -35 |
Note: Mass spectrometric parameters should be optimized for the specific instrument used.
Experimental Workflow
Caption: High-throughput screening workflow for estriol quantification.
Experimental Protocols
Materials and Reagents
-
Estriol certified reference standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium hydroxide
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
-
Nitrogen evaporator for 96-well plates
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Preparation of Stock and Working Solutions
-
Estriol Stock Solution (1 mg/mL): Accurately weigh and dissolve estriol in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the estriol stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation (96-Well Plate Format)
-
Sample Aliquoting: Pipette 50 µL of each sample (calibrator, QC, or unknown) into the wells of a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound internal standard working solution to each well.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each well to precipitate proteins.
-
Mixing: Mix the plate on a plate shaker for 5 minutes.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase A (e.g., 98:2 water:methanol with 0.1% formic acid).
-
Sealing and Analysis: Seal the plate and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A rapid gradient to ensure high throughput (e.g., 20% to 95% B in 2 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Analysis
-
Integrate the chromatographic peaks for estriol and this compound.
-
Calculate the peak area ratio of estriol to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Determine the concentration of estriol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Estriol Signaling Pathway
Estriol exerts its biological effects primarily through binding to and activating estrogen receptors (ERs), which are nuclear hormone receptors. There are two main types of ERs: ERα and ERβ.[7] Estriol has a binding affinity for both receptors, though it is considered a weaker estrogen compared to estradiol.[7] The signaling cascade can be summarized as follows:
Caption: Simplified estriol signaling pathway.
Upon entering the cell, estriol binds to the estrogen receptor, causing the dissociation of heat shock proteins. The receptor-ligand complex then dimerizes and translocates to the nucleus.[2] In the nucleus, the dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[2] This binding initiates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estriol.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the high-throughput quantification of estriol in biological samples. This approach is well-suited for applications in drug discovery and development where rapid and reliable screening of large compound libraries is required. The detailed protocol and performance characteristics presented in this application note serve as a valuable resource for researchers and scientists in the field.
References
- 1. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Estriol? [synapse.patsnap.com]
- 4. Estriol and estrone interaction with the estrogen receptor. I. Temperature-induced modulation of the cooperative binding of [3H]estriol and [3H]estrone to the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Estriol - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
Application of Estriol-d3 in Pediatric Endocrinology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In pediatric endocrinology, the accurate measurement of steroid hormones is crucial for diagnosing and managing a variety of developmental and metabolic disorders. Estriol (E3), one of the three major endogenous estrogens, circulates at very low concentrations in children, making its quantification a significant analytical challenge. Traditional immunoassay methods often lack the sensitivity and specificity required for reliable measurement at these low levels. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, such as Estriol-d3, provides a robust and accurate method for quantifying estriol in pediatric serum samples.[1] this compound, a deuterated form of estriol, serves as an ideal internal standard as it shares identical chemical and physical properties with the endogenous analyte, but is distinguishable by its mass. This allows for precise correction of any analyte loss during sample preparation and variations in instrument response, ensuring high accuracy and precision of the measurement.
Key Applications in Pediatric Research
The precise measurement of estriol in pediatric populations is essential for investigating a range of conditions, including:
-
Disorders of Sex Development (DSD): Atypical estriol levels can be indicative of specific enzymatic defects in the steroidogenesis pathway.
-
Precocious and Delayed Puberty: Accurate estrogen measurements are vital for the differential diagnosis of pubertal disorders.
-
Monitoring Estrogen-Dependent Conditions: Research into conditions influenced by estrogens, such as certain types of tumors or developmental abnormalities, requires sensitive hormonal assays.
-
Pharmacokinetic Studies: In the development of new therapies that may impact steroid metabolism, accurate quantification of estriol is necessary.
Quantitative Data Summary
The following tables summarize the validation data for a representative LC-MS/MS method for the quantification of estriol in serum, demonstrating the performance characteristics achievable with the use of an appropriate internal standard like this compound.
Table 1: Method Validation Parameters for Estriol Quantification by LC-MS/MS
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[2] |
| Upper Limit of Quantification (ULOQ) | 32 ng/mL[2] |
| Linearity (R²) | >0.99 |
| Analytical Recovery | 95.9% - 104.2%[2] |
Table 2: Precision of Estriol Quantification by LC-MS/MS
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low (1.10 ng/mL) | 16.2%[2] | Not Reported |
| Medium (4.18 ng/mL) | 10.4%[2] | Not Reported |
| High (8.32 ng/mL) | 8.2%[2] | Not Reported |
Note: The precision data is based on a validated LC-MS/MS method for unconjugated estriol in serum.[2] The use of this compound as an internal standard is expected to yield similar or improved precision.
Table 3: Pediatric Reference Intervals for Estrogens by LC-MS/MS
| Age Group | Sex | Estradiol (pmol/L) | Estriol |
| <1 year | Boys | <16.6[3] | Not Widely Established |
| Girls | <114.7[3] | Not Widely Established | |
| 1-5 years | Boys | <7.3[3] | Not Widely Established |
| Girls | <24.2[3] | Not Widely Established | |
| 6-9 years | Boys | <19.0[3] | Not Widely Established |
| Girls | <34.8[3] | Not Widely Established | |
| 10-11 years | Boys | <30.5[3] | Not Widely Established |
| Girls | 8.0-177.0[3] | Not Widely Established | |
| 12-14 years | Boys | 7.6-96.5[3] | Not Widely Established |
| Girls | 10.4-480.5[3] | Not Widely Established | |
| 15-17 years | Boys | 10.6-134.4[3] | Not Widely Established |
| Girls | 9.1-486.7[3] | Not Widely Established |
Note: The provided reference intervals are for estradiol, as robust pediatric reference ranges for estriol determined by LC-MS/MS are not yet widely established. These values highlight the low circulating concentrations of estrogens in children and the necessity for highly sensitive analytical methods.
Experimental Protocols
Protocol 1: Quantification of Estriol in Pediatric Serum using LC-MS/MS with this compound Internal Standard
This protocol is a representative method adapted from established procedures for steroid hormone analysis in serum.[4][5]
1. Materials and Reagents:
-
Estriol and this compound standards
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human serum calibrators and quality control samples
-
96-well deep-well plates
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Sample Preparation (Liquid-Liquid Extraction):
-
Aliquoting: To a 200 µL aliquot of pediatric serum sample, calibrator, or quality control sample in a 96-well plate, add 25 µL of the this compound internal standard working solution (concentration to be optimized based on instrument sensitivity).
-
Protein Precipitation: Add 500 µL of cold methanol to each well. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a clean 96-well plate. Add 1 mL of MTBE to each well. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer to a new 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to mix.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
LC Column: A suitable C18 or PFP reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient elution profile should be optimized to achieve separation of estriol from other endogenous steroids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Estriol: Precursor ion > product ion (e.g., m/z 287.2 > 145.1).
-
This compound: Precursor ion > product ion (e.g., m/z 290.2 > 148.1). (Note: The exact m/z values may vary slightly depending on the instrument and ionization mode.)
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of estriol to this compound against the concentration of the calibrators.
-
Determine the concentration of estriol in the pediatric serum samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Estrogen Signaling Pathway
Caption: Simplified diagram of estrogen signaling pathways.
Experimental Workflow for Estriol Quantification
Caption: Workflow for serum estriol analysis by LC-MS/MS.
References
- 1. Steroid measurement with LC-MS/MS in pediatric endocrinology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of unconjugated estriol in serum by liquid chromatography-tandem mass spectrometry and assessment of the accuracy of chemiluminescent immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of Korean Pediatric Reference Intervals for Estradiol using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Quantifying Low Levels of Estriol with Estriol-d3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (E3) is an estrogenic hormone that plays a crucial role in female reproductive health, particularly during pregnancy.[1] Accurate quantification of low levels of estriol in biological matrices is essential for various research and clinical applications, including monitoring fetal well-being, assessing certain endocrine disorders, and in the development of hormone-based therapies. Due to its inherent specificity and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for analyzing steroid hormones like estriol, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[2][3]
This application note provides a detailed protocol for the quantification of low levels of estriol in serum using a stable isotope-labeled internal standard, Estriol-d3, coupled with LC-MS/MS. The use of an isotopic internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[3]
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of estriol, providing a comparative overview of achievable limits of quantification, linearity, precision, and accuracy.
Table 1: Method Performance for Estriol Quantification
| Parameter | Method 1[4][5] | Method 2[6] | Method 3[7] | Method 4 (Saliva)[8] |
| Limit of Quantification (LOQ) | 0.2 ng/mL | 1.00 ng/mL | 3 pg/mL (serum LOQ) | 1.0 pg/mL |
| Linearity Range | Up to 32 ng/mL | 1.00 - 200.0 ng/mL | Not specified | 1.0 - 1000 pg/mL |
| Intra-day Precision (%RSD) | 2.6% - 7.5% | Not specified | < 20% at sLOQ | ≤ 7.4% |
| Inter-day Precision (%RSD) | 3.3% - 9.5% | Not specified | Not specified | ≤ 7.4% |
| Accuracy (%RE) | 1.6% - 9.4% | Not specified | Not specified | 98.9% - 112.4% |
| Recovery | 95.9% - 104.2% | Not specified | Not specified | 67.0% - 85.6% |
Table 2: Mass Spectrometry Transitions for Estriol and a Deuterated Internal Standard Example
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Estriol (E3) | 287.04 | 170.92 | Negative[4] |
| 17β-Estradiol-d4 (IS Example) | 274.19 | 186.09 | Negative[4] |
Note: The specific transitions for this compound would be determined by its mass shift relative to unlabeled estriol.
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of estriol using this compound as an internal standard.
Materials and Reagents
-
Estriol certified reference standard
-
This compound internal standard
-
LC-MS/MS grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE)
-
Ammonium fluoride
-
Human serum (charcoal-stripped for calibration standards)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or appropriate liquid-liquid extraction supplies
Experimental Workflow
Caption: Workflow for Estriol Quantification.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of estriol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the estriol stock solution with a 50:50 methanol:water mixture to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration appropriate for spiking in all samples, standards, and quality controls.
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate volumes of the estriol working standard solutions and the this compound working solution into charcoal-stripped serum to create a calibration curve (e.g., 0.1 to 100 ng/mL) and at least three levels of QC samples (low, medium, and high).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: To 200 µL of serum sample, calibrator, or QC in a glass tube, add 50 µL of the this compound internal standard working solution.
-
Equilibration: Vortex the samples and allow them to equilibrate for 15 minutes at 4°C.[1]
-
Extraction: Add 1 mL of MTBE, vortex for 1 minute, and then centrifuge to separate the phases.[1]
-
Freezing and Transfer: Freeze the lower aqueous layer (e.g., at -80°C for 30 minutes) and decant the upper organic layer into a clean tube.[1]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable mobile phase-like solution (e.g., 20% methanol in water) and transfer to an autosampler vial for analysis.[1]
LC-MS/MS Analysis
The following are example conditions and should be optimized for the specific instrumentation used.
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC I-Class[4] |
| Column | Waters BEH Phenyl (100 mm x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.02% Ammonium Fluoride in Water[4] |
| Mobile Phase B | 0.02% Ammonium Fluoride in Methanol[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 2 µL[4] |
| Gradient Elution | A linear gradient tailored to separate estriol from other matrix components.[4] |
| MS System | Waters Xevo TQ-S Tandem Quadrupole Mass Spectrometer[4] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[4] |
| Capillary Voltage | 3 kV[4] |
| Source Temperature | 150°C[4] |
| Desolvation Temperature | 600°C[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Estrogen Signaling Pathway
Estrogens, including estriol, exert their biological effects primarily through binding to estrogen receptors (ERs), which are located in the cytoplasm and nucleus of target cells. The binding of estriol to its receptor initiates a cascade of events leading to changes in gene expression.
Caption: Simplified Estrogen Signaling Pathway.
The binding of estriol to the estrogen receptor leads to a conformational change in the receptor, causing it to dimerize.[9] This activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[9] This interaction modulates the transcription of these genes, leading to the physiological effects of estriol.[9][10]
Conclusion
The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a robust and reliable approach for the accurate quantification of low levels of estriol in serum. The high sensitivity and specificity of this method make it well-suited for a wide range of research, clinical, and drug development applications where precise measurement of estriol is critical. The provided protocols and performance data can serve as a valuable resource for laboratories looking to establish or optimize their own estriol quantification assays.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. biotage.com [biotage.com]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. [PDF] Measurement of unconjugated estriol in serum by liquid chromatography-tandem mass spectrometry and assessment of the accuracy of chemiluminescent immunoassays. | Semantic Scholar [semanticscholar.org]
- 6. mednexus.org [mednexus.org]
- 7. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of three estrogens in human saliva without derivatization or liquid-liquid extraction for routine testing via miniaturized solid phase extraction with LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Note: Estriol-d3 for Targeted Metabolomics of Estrogenic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of estrogenic compounds is crucial in various fields, including clinical diagnostics, endocrinology, and drug development. Estrogens, such as estradiol (E2), estrone (E1), and estriol (E3), are key signaling molecules involved in a multitude of physiological processes.[1][2] Their dysregulation is implicated in numerous pathologies, including hormone-dependent cancers.[3] Targeted metabolomics, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the precise and sensitive measurement of these steroids in complex biological matrices.[4][5][6]
A key challenge in quantitative LC-MS/MS is variability introduced during sample preparation and analysis, such as extraction inefficiencies and matrix effects.[7] The stable isotope dilution (SID) method effectively overcomes these issues by using a stable isotope-labeled internal standard that is chemically identical to the analyte of interest.[7][8] Deuterated standards, such as Estriol-d3, are ideal internal standards as they co-elute with the endogenous analyte and exhibit similar ionization behavior, thus correcting for variations throughout the analytical process.[6][8] This application note provides a detailed protocol and performance data for the use of this compound in the targeted metabolomics of estrogenic compounds.
Principle of Stable Isotope Dilution with this compound
Stable isotope dilution analysis relies on the addition of a known amount of an isotopically labeled analog of the analyte to the sample at the beginning of the workflow. This compound, where three hydrogen atoms in the estriol molecule have been replaced with deuterium, serves as an excellent internal standard for the quantification of endogenous estriol. The mass spectrometer can differentiate between the endogenous analyte and the deuterated standard due to the mass difference, while their chemical and physical properties remain nearly identical.[7] This allows for accurate quantification even if sample loss occurs during preparation or if ion suppression/enhancement is present during analysis.[6][7]
Caption: Principle of stable isotope dilution using this compound.
Experimental Protocols
The following protocols are synthesized from established methods for the analysis of estrogens in biological matrices.[3][9][10][11]
Materials and Reagents
-
Estriol, Estrone (E1), Estradiol (E2) analytical standards
-
This compound, Estrone-d4, Estradiol-d4 internal standards[3]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium hydroxide[11]
-
Methyl tert-butyl ether (MTBE)[10]
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Charcoal-stripped human serum for calibration standards and quality controls[12]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Separately dissolve accurately weighed amounts of each estrogen standard and deuterated internal standard in methanol.[3]
-
Working Standard Solutions (e.g., 10 µg/mL): Prepare by diluting the stock solutions with methanol.[3]
-
Internal Standard Spiking Solution: Combine the deuterated internal standard working solutions and dilute to the desired concentration (e.g., 5 ng/mL).[10]
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate amounts of the working standard solutions into charcoal-stripped serum.[12]
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum sample, calibrator, or quality control, add 50 µL of the internal standard spiking solution.[10]
-
Vortex mix and allow to equilibrate for 15 minutes at 4°C.[10]
-
Add 1 mL of MTBE, vortex for 1 minute, and allow phase separation at 4°C for 1 hour.[10]
-
Freeze the lower aqueous layer (e.g., 30 minutes at -80°C).[10]
-
Decant the upper organic layer into a clean tube and evaporate the solvent to dryness.[10]
-
Reconstitute the residue in 75 µL of 20% methanol for LC-MS/MS analysis.[10]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 5 cm x 2.1 mm, 1.7 µm).[10]
-
Mobile Phase A: Water with 0.1% ammonium hydroxide.[11]
-
Mobile Phase B: Methanol.[11]
-
Gradient: A typical gradient would start at a lower percentage of organic phase and ramp up to a high percentage to elute the analytes. For example, a linear gradient from 30% to 67.2% B over 5.35 minutes.[11]
-
Flow Rate: 0.5 mL/min.[10]
-
-
Mass Spectrometry (MS):
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for estrogen analysis using deuterated internal standards.
Table 1: Method Performance Characteristics
| Analyte | Linearity (R²) | LLOQ (pg/mL) | Recovery (%) | Precision (CV%) |
| Estrone (E1) | >0.99 | 0.07 - 1.0[3][11] | 88 - 108[3] | < 9.5[3] |
| Estradiol (E2) | >0.99 | 0.16 - 2.0[3][11] | 88 - 108[3] | < 6.5[3] |
| Estriol (E3) | >0.99 | 2.0[3] | 88 - 108[3] | < 6.5[3] |
Experimental Workflow Diagram
Caption: Experimental workflow for estrogen quantification.
Estrogen Signaling Pathway Overview
The accurate measurement of estrogens is critical for understanding their biological roles, which are primarily mediated through binding to estrogen receptors (ERs). This interaction initiates a signaling cascade that ultimately regulates gene expression.
Caption: Simplified estrogen signaling pathway.
Conclusion
The use of this compound as an internal standard in targeted LC-MS/MS metabolomics provides a robust, sensitive, and accurate method for the quantification of estrogenic compounds in complex biological matrices. The stable isotope dilution technique effectively compensates for analytical variability, ensuring high-quality data for research, clinical, and drug development applications. The protocols and performance data presented in this application note demonstrate the reliability of this approach for advancing our understanding of estrogen metabolism and its role in health and disease.
References
- 1. oatext.com [oatext.com]
- 2. restorativemedicine.org [restorativemedicine.org]
- 3. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Issues with Estriol-d3 as an Internal Standard
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Estriol-d3 as an internal standard in their analytical experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative mass spectrometry-based assays. Its key advantages include:
-
Similar Physicochemical Properties: Being structurally almost identical to the analyte (Estriol), it behaves similarly during sample preparation, chromatography, and ionization.
-
Correction for Matrix Effects: It helps to compensate for variations in signal intensity caused by ion suppression or enhancement from complex biological matrices.[1]
-
Improved Accuracy and Precision: By accounting for variability in extraction recovery and instrument response, it leads to more accurate and precise quantification.
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound typically has a purity of greater than 95%, as determined by HPLC.[1] It is crucial to obtain a certificate of analysis from the supplier to confirm the purity and isotopic enrichment of the specific lot being used.
Q3: Can this compound and unlabeled Estriol be separated chromatographically?
A3: In some instances, a slight chromatographic shift between the deuterated internal standard and the native analyte can occur, a phenomenon known as the "isotope effect". This can be more pronounced with a higher degree of deuteration. While complete separation is not always necessary, significant shifts can lead to differential matrix effects. Optimization of chromatographic conditions, such as the gradient profile or mobile phase composition, can help minimize this separation.
Q4: Is this compound susceptible to isotopic exchange?
A4: Isotopic exchange, the replacement of deuterium atoms with hydrogen from the sample or solvent, can be a concern with deuterated standards. The stability of the deuterium labels on this compound depends on their position on the molecule. Labels on aromatic rings are generally stable. However, storing the standard in highly acidic or basic solutions for extended periods should be avoided to minimize the risk of back-exchange.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape for this compound can compromise integration and affect the accuracy of your results.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% isopropanol). If the problem persists, consider replacing the guard column or the analytical column. |
| Inappropriate Sample Solvent | The sample solvent should be as close in composition to the initial mobile phase as possible. A solvent stronger than the mobile phase can cause peak distortion. |
| Column Overload | Injecting too high a concentration of the standard can lead to peak fronting. Prepare and inject a serial dilution of the this compound standard to see if the peak shape improves at lower concentrations. |
| Secondary Interactions | Residual silanols on the column can interact with the hydroxyl groups of this compound, causing tailing. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can help to suppress these interactions. |
| System Issues | Check for dead volumes in tubing connections and ensure fittings are properly tightened. A void at the head of the column can also cause peak splitting. |
Issue 2: Signal Suppression or Enhancement (Matrix Effects)
Matrix effects occur when components in the biological sample co-elute with this compound and interfere with its ionization, leading to a suppressed or enhanced signal.[1]
Troubleshooting Workflow for Matrix Effects:
Quantitative Assessment of Matrix Effects:
A post-extraction spike experiment can be performed to quantify the extent of matrix effects.
| Sample Set | Preparation | Purpose |
| Set A (Neat Solution) | This compound in a clean solvent (e.g., mobile phase). | Represents 100% signal with no matrix interference. |
| Set B (Post-Extraction Spike) | Blank matrix extract spiked with this compound at the same concentration as Set A. | Measures the effect of the matrix on the internal standard's signal. |
Calculation of Matrix Factor (MF):
MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF ≈ 1 indicates minimal matrix effect.
Issue 3: Retention Time Shift
Variability in the retention time of this compound can lead to incorrect peak integration and potential misidentification.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Mobile Phase Composition | Ensure mobile phase components are accurately measured and well-mixed. Use an online mixer if available. Cover mobile phase reservoirs to prevent evaporation of volatile organic solvents. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. Even minor room temperature changes can affect retention times. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods. |
| Pump Performance | Check for leaks in the pump and ensure it is delivering a consistent flow rate. Pressure fluctuations can indicate a problem with the pump seals or check valves. |
Experimental Protocols
Protocol 1: Sample Preparation of Serum using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for the extraction of Estriol from serum using this compound as an internal standard.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of serum sample, calibrator, or quality control.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., at 100 ng/mL in methanol) to each tube. Vortex for 10 seconds.
-
Protein Precipitation (Optional but Recommended): Add 200 µL of cold acetonitrile. Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Extraction: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Estriol
The following are typical starting conditions for the analysis of Estriol and this compound. Method optimization is recommended.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)
-
Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions (example):
-
Estriol: Q1: 287.2 m/z → Q3: 145.1 m/z
-
This compound: Q1: 290.2 m/z → Q3: 147.1 m/z
-
Experimental Workflow for Method Development:
References
Technical Support Center: Troubleshooting Matrix Effects with Estriol-d3 in Urine Analysis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for matrix effects encountered during the analysis of Estriol-d3 in urine samples via liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound in urine?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] In urine analysis, these interfering substances can include salts, urea, creatinine, proteins, and lipids.[2][3] These effects can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, termed ion enhancement.[1][4] Ultimately, matrix effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[3]
Q2: I am using this compound as an internal standard. Shouldn't that correct for matrix effects?
A2: Deuterated internal standards like this compound are considered the gold standard for compensating for matrix effects because they are chemically and physically almost identical to the unlabeled analyte (Estriol).[1][5] They typically co-elute and experience similar ionization suppression or enhancement.[1][4] By using the peak area ratio of the analyte to the internal standard, variations in signal intensity caused by matrix effects can often be normalized, leading to more accurate quantification.[1]
However, deuterated internal standards may not always provide complete correction.[6] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Estriol and this compound.[1][3] If this shift causes them to elute in regions with different degrees of ion suppression, it can lead to inaccurate results, a phenomenon referred to as differential matrix effects.[3][6]
Q3: My analyte/internal standard (Estriol/Estriol-d3) area ratio is showing poor reproducibility. What could be the cause?
A3: Poor reproducibility of the analyte to internal standard area ratio is a common indicator of inconsistent matrix effects or other issues. Several factors could be at play:
-
Variable Matrix Composition: Urine composition can vary significantly between individuals and even for the same individual at different times. This variability can lead to inconsistent matrix effects.[7][8]
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Differential Matrix Effects: As mentioned above, if Estriol and this compound are experiencing different degrees of ion suppression or enhancement, the ratio will be affected.[6]
-
Column Degradation: Contamination or degradation of the analytical column can alter the separation of the analyte and internal standard, leading to inconsistent co-elution and variable matrix effects.[1]
-
Internal Standard Solution Issues: Errors in the preparation or concentration of the this compound internal standard solution can lead to inaccurate ratios.[1]
Q4: How can I determine the extent of matrix effects in my this compound assay?
A4: The degree of matrix effects can be quantitatively assessed using a post-extraction spike method.[1][2] This involves comparing the peak area of this compound in a spiked, extracted blank urine sample to the peak area of this compound in a clean solvent. The matrix effect is calculated as follows:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Clean Solvent) x 100 [1]
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement Observed
If you have quantified the matrix effect and found it to be significant (typically >15-20% suppression or enhancement), consider the following troubleshooting steps:
1. Optimize Sample Preparation: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples like urine.[2] For steroid analysis, reversed-phase or mixed-mode SPE cartridges can be employed.
-
Liquid-Liquid Extraction (LLE): LLE is another common technique, though it can be more labor-intensive.[2] It involves extracting the analyte into an immiscible organic solvent.
-
Dilute-and-Shoot: This is the simplest method, involving only the dilution of the urine sample before injection.[2] While fast, it may not be sufficient for eliminating significant matrix effects unless the analyte concentration is high enough to remain above the limit of quantification after dilution.[2][9]
2. Refine Chromatographic Conditions: Improving the chromatographic separation of this compound from matrix interferences is a key strategy.
-
Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte from co-eluting matrix components.
-
Column Selection: Experiment with different column chemistries (e.g., C18, C8) to alter selectivity and improve separation.
-
Flow Rate Adjustment: Modifying the flow rate can sometimes improve peak shape and resolution.
Issue 2: Poor Co-elution of Estriol and this compound
If you observe a significant retention time shift between your analyte and deuterated internal standard, this can lead to differential matrix effects.
1. Evaluate the Isotope Effect: The deuterium isotope effect is a known phenomenon that can cause deuterated standards to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3]
2. Chromatographic Adjustments:
-
Mobile Phase Composition: Minor adjustments to the mobile phase composition, such as the organic solvent ratio or additives, may help to minimize the retention time difference.
-
Temperature Control: Ensure precise and stable column temperature control, as temperature fluctuations can affect retention times.
Experimental Protocols
Protocol 1: Quantification of Matrix Effects
Objective: To determine the percentage of ion suppression or enhancement for this compound in urine.
Materials:
-
Blank urine pool (from at least 6 different sources)
-
This compound stock solution
-
Methanol or appropriate clean solvent
-
LC-MS/MS system
Procedure:
-
Prepare Sample Set A (Neat Solution): Spike this compound into the clean solvent at a known concentration.
-
Prepare Sample Set B (Post-Extraction Spike): a. Extract a blank urine sample using your established sample preparation protocol (e.g., SPE or LLE). b. Spike the extracted blank urine with this compound at the same concentration as in Set A.
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculation:
-
Calculate the average peak area for this compound from both sets.
-
Use the formula: Matrix Effect (%) = (Average Peak Area of Set B / Average Peak Area of Set A) x 100 [1]
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine
Objective: To clean up urine samples and reduce matrix interference.
Materials:
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Mixed-mode or C18 SPE cartridges
-
Methanol (for conditioning and elution)
-
Deionized water (for washing)
-
Urine sample
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences. A subsequent wash with a low percentage of organic solvent may also be beneficial.
-
Elution: Elute this compound with an appropriate volume of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Example Matrix Effect and Recovery Data for Urinary Steroids
| Analyte | Relative Matrix Effect (%) | Relative Recovery (%) |
| Pregnenolone | 96.4 | 98.2 - 115.0 |
| Etiocholanolone | 96.4 - 101.6 | 98.2 - 115.0 |
| Pregnanediol | 96.4 - 101.6 | 106.0 |
| Cortisone | 96.4 - 101.6 | 121.4 |
Data synthesized from a study using an artificial steroid-free urine matrix. The use of suitable internal standards normalized the recovery.[10][11]
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Matrix Effect Reduction | Throughput | Considerations |
| Dilute-and-Shoot | Low to Moderate | High | Minimal cleanup, prone to significant matrix effects and system contamination.[10] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Low | Labor-intensive, uses significant amounts of organic solvents.[2] |
| Solid-Phase Extraction (SPE) | High | Moderate to High | Provides clean extracts, can be automated for higher throughput.[2] |
Visualizations
Caption: Troubleshooting workflow for poor Estriol/Estriol-d3 ratio reproducibility.
Caption: Experimental workflow for urine analysis highlighting the point of matrix interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. longdom.org [longdom.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
Preventing isotopic exchange of deuterium in Estriol-d3
Welcome to the technical support center for Estriol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isotopic exchange of deuterium in this compound. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the isotopic purity of my this compound standard over time. What is causing this?
A1: This is likely due to a phenomenon known as hydrogen-deuterium (H/D) back-exchange, where the deuterium atoms on your this compound molecule are replaced by hydrogen (protium) atoms from the surrounding environment.[1][2] The most common factors that facilitate this exchange are the choice of solvent, the pH of the solution, and the storage and experimental temperature.[1][2] Protic solvents (like water and methanol) and conditions that are either strongly acidic or basic are known to catalyze this exchange.[1][2][3]
Q2: Which deuterium positions on the this compound molecule are most susceptible to exchange?
A2: Deuterium atoms that are attached to heteroatoms, such as oxygen (in hydroxyl groups), are highly susceptible to exchange.[1][2][4] Additionally, deuterium atoms on carbon atoms adjacent to a carbonyl group can also be prone to exchange under certain conditions.[1][2] For Estriol, which has hydroxyl groups, the deuterium atoms on these groups would be the most labile. It is crucial to review the certificate of analysis for your standard to understand the specific labeling positions.[1]
Q3: How can I minimize isotopic exchange during sample preparation and analysis?
A3: To minimize exchange, it is recommended to use aprotic solvents whenever possible, maintain a pH between 2.5 and 7, and keep your samples at a low temperature (e.g., 4°C).[1] If aqueous solutions are necessary, preparing them in D₂O-based buffers can help maintain isotopic purity.[2]
Q4: What are the best practices for storing this compound to ensure its stability?
A4: For solid this compound, storage at -20°C or colder in a desiccator is recommended to protect it from moisture.[3] Stock solutions should be prepared in high-purity aprotic solvents and stored in tightly sealed vials at low temperatures (typically 2-8°C or -20°C), protected from light.[3] It is advisable to allow the standard to come to room temperature before opening to prevent condensation.[1]
Q5: My calibration curve is non-linear. Could this be related to my this compound internal standard?
A5: Yes, issues with the deuterated internal standard can lead to non-linearity in calibration curves.[1] This could be due to the presence of unlabeled analyte as an impurity in your standard or interference from naturally occurring isotopes, especially if the number of deuterium labels is low.[1] Verifying the isotopic purity of your standard is a crucial step.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreasing Isotopic Purity | Hydrogen-deuterium back-exchange.[1] | - Use aprotic solvents (e.g., acetonitrile) for sample preparation and mobile phases where feasible.[1][3]- Maintain the pH of your solutions between 2.5 and 7.[1]- Store and analyze samples at low temperatures (e.g., 4°C).[1]- If using aqueous solutions, consider D₂O-based buffers.[2] |
| Inconsistent Analyte/Internal Standard Response Ratio | - Deuterium exchange with the solvent or matrix.[4]- Differential matrix effects due to chromatographic separation of the analyte and standard.[4] | - Ensure the deuterium labels on your this compound are in stable positions by reviewing the certificate of analysis.[1][4]- Avoid strongly acidic or basic conditions.[1][4]- Adjust chromatographic conditions to achieve co-elution of the analyte and internal standard.[4] |
| Quantification Results are Inaccurate or Biased | - Incorrect assessment of the deuterated standard's purity.[4]- Presence of unlabeled Estriol in the deuterated standard stock.[4] | - Verify the isotopic and chemical purity of your standard upon receipt and periodically thereafter.[3]- Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[4] |
Experimental Protocols
Protocol for Assessing Isotopic Stability of this compound
Objective: To determine if the this compound standard is stable under the intended experimental conditions.
Materials:
-
This compound internal standard
-
Blank matrix (e.g., plasma, urine) known to be free of Estriol
-
Solvents to be used in the sample preparation and mobile phase
Methodology:
-
Spike the this compound internal standard into the blank matrix at a concentration similar to that used in your analytical method.[4]
-
Divide the sample into two sets.
-
Incubate one set of samples under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[4]
-
Store the second set of samples at a low temperature (-20°C or colder) as a control.
-
Analyze both sets of samples by LC-MS/MS.
-
Data Evaluation:
-
Compare the peak area response of the deuterated standard between the two sets. A significant decrease in the response of the incubated set may indicate degradation.[1]
-
Examine the mass spectra for any evidence of a decrease in the m/z value, which would indicate the loss of deuterium.[1]
-
Calculate the ratio of the deuterated peak to any observed "back-exchanged" peak.[1]
-
Protocol for Preparing this compound Stock Solutions
Objective: To prepare a stable stock solution of this compound while minimizing the risk of isotopic exchange.
Materials:
-
Solid this compound standard
-
High-purity, dry aprotic solvent (e.g., acetonitrile, methanol)[1][3]
-
Calibrated analytical balance
-
Volumetric flasks
Methodology:
-
Equilibration: Allow the solid this compound standard to come to room temperature before opening the container to prevent moisture condensation.[1]
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.[1]
-
Dissolution: Transfer the weighed standard to a volumetric flask. Add a portion of the chosen aprotic solvent and ensure the standard is completely dissolved. Gentle vortexing or sonication may be used if necessary.[1]
-
Final Volume: Once dissolved, bring the solution to the final volume with the solvent.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature (typically 2-8°C or -20°C), protected from light.[1][3]
Visualizations
Caption: A logical workflow for troubleshooting and mitigating isotopic exchange in this compound.
Caption: Factors promoting or inhibiting the isotopic exchange of deuterium in deuterated standards.
References
Optimizing LC-MS/MS for Estriol-d3: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Estriol-d3.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in LC-MS/MS assays for estriol?
A1: this compound is a stable isotope-labeled internal standard (IS) for the quantitative analysis of endogenous estriol. Since it has a higher mass than native estriol due to the deuterium atoms, it can be distinguished by the mass spectrometer. Its chemical and physical properties are nearly identical to that of estriol, meaning it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for the correction of variability in sample extraction and matrix effects, leading to more accurate and precise quantification of the target analyte.
Q2: What is the most common ionization mode for this compound detection?
A2: The most common ionization mode for the detection of estriol and its deuterated analog, this compound, is negative ion mode Electrospray Ionization (ESI). In negative ESI, the molecule is deprotonated to form the [M-H]⁻ ion, which is then used as the precursor ion for MS/MS analysis.[1] This mode generally provides high sensitivity and specificity for estrogens.
Q3: What are typical precursor and product ions for this compound in negative ion mode?
A3: For this compound, the precursor ion in negative ion mode is the [M-H]⁻ ion. The exact m/z will depend on the specific deuteration pattern of the internal standard. For example, for an estriol labeled with three deuterium atoms, the monoisotopic mass of the neutral molecule is approximately 291.2 g/mol . The deprotonated precursor ion [M-H]⁻ would therefore have an m/z of approximately 290.2. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. While specific product ions can vary slightly between instruments, a common transition for estriol is m/z 287.0 -> 170.9.[1] For this compound, the product ions would be expected to have a corresponding mass shift. It is crucial to optimize the collision energy to obtain the most abundant and stable product ion for quantification.
Q4: Can derivatization improve the sensitivity of this compound detection?
A4: Yes, derivatization can significantly improve the sensitivity of estrogen detection, including this compound.[2][3] Derivatization agents like dansyl chloride can be used to introduce a readily ionizable group, which enhances the ionization efficiency in ESI.[2] This is particularly useful when detecting very low concentrations of estrogens. However, derivatization adds an extra step to the sample preparation workflow and needs to be carefully optimized for reaction efficiency and to avoid the introduction of interferences. For many applications, modern sensitive LC-MS/MS instruments can achieve the required limits of quantification without derivatization.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol), or if the contamination is severe, replace the column.[4] |
| Inappropriate Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion.[4] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[5] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected.[4] |
| Column Degradation | If the column has been used extensively or with aggressive mobile phases, it may need to be replaced.[5] |
Issue 2: Low Signal Intensity or Sensitivity
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential).[1] |
| Inefficient Ionization | Ensure the mobile phase pH is appropriate for negative ion mode (slightly basic). Consider adding a small amount of a modifier like ammonium hydroxide to enhance deprotonation.[6][7] |
| Matrix Effects | Matrix components co-eluting with this compound can suppress its ionization. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8][9] Also, ensure chromatographic separation from major interfering compounds. |
| Sample Degradation | Prepare fresh standards and samples. Ensure proper storage conditions (e.g., -80°C) to prevent degradation. |
| Dirty Ion Source | Clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's instructions.[5] |
Issue 3: Retention Time Shifts
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase accurately. Ensure consistent mixing if using a binary pump.[5] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[10] |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature.[10] |
| Pump Malfunction or Leaks | Check the pump for consistent flow rate and pressure. Inspect for any leaks in the LC system.[10] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted for the extraction of estriol from serum.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of serum sample, calibrator, or quality control.
-
Internal Standard Spiking: Add 20 µL of this compound internal standard working solution (concentration will depend on the expected range of endogenous estriol). Vortex for 10 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).[9][11]
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex for 30 seconds.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters
The following are example starting parameters. These should be optimized for your specific instrument and application.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 or Phenyl column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% ammonium hydroxide[6] |
| Mobile Phase B | Methanol with 0.1% ammonium hydroxide |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[11] |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6.1-8 min: 30% B |
Mass Spectrometry Parameters (Negative ESI Mode)
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV[1] |
| Source Temperature | 150°C[1] |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 150 L/hr[1] |
| Desolvation Gas Flow | 700 L/hr[1] |
| MRM Transitions (Example) | Estriol: 287.0 -> 170.9[1], this compound: 290.2 -> 173.9 (to be optimized) |
| Collision Energy | To be optimized for each transition (e.g., 30-40 eV)[1] |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. mednexus.org [mednexus.org]
- 2. msacl.org [msacl.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. zefsci.com [zefsci.com]
- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Chromatogram Detail [sigmaaldrich.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Estriol-d3 Purity and Quantification Accuracy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Estriol-d3 as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound critical for accurate quantification of estriol?
The fundamental principle of using an internal standard (IS) is to add a known, constant amount to every sample, calibrator, and quality control (QC) sample. The ratio of the analyte's response to the IS's response is then used for quantification. This approach effectively corrects for variability during sample preparation and analysis.[1][2] However, this principle relies on the precise knowledge of the IS concentration. If the this compound is impure, the actual amount of the deuterated standard added is less than assumed, leading to inaccurate calculations.
Q2: What are the common types of impurities in this compound and how do they affect my results?
This compound impurities can be broadly categorized into two types:
-
Unlabeled Estriol: This is the most critical impurity. Its presence leads to an overestimation of the this compound concentration. Consequently, the calculated analyte/IS ratio will be artificially low, causing an underestimation of the actual estriol concentration in your samples.
-
Other Related Compounds: These can include isomers of estriol (e.g., 16-epi-estriol, 17-epi-estriol) or other structurally similar steroids.[3] These impurities may or may not interfere with the analysis, depending on whether they co-elute and share the same mass transitions as estriol or this compound. If they do interfere, they can cause inaccurate and unreliable results.
Q3: What are the acceptable purity levels for this compound to be used as an internal standard?
Regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation, provide recommendations for the selectivity of an internal standard. The response of any interfering components at the retention time of the internal standard should not be more than 5% of the response of the internal standard in the lower limit of quantification (LLOQ) sample.[4] For deuterated internal standards, an isotopic purity of ≥98% is generally recommended.[5]
Q4: How can I assess the purity of my this compound standard?
Several analytical techniques can be used to determine the chemical and isotopic purity of your this compound standard. The most common methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method to check for the presence of unlabeled estriol and other related impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary ratio method that can be used to determine the absolute purity of a compound without the need for a reference standard of the same compound.[6]
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): This method can be used to assess chemical purity by detecting non-deuterated impurities that contain a chromophore.[7]
Troubleshooting Guide
This guide will help you troubleshoot common issues related to this compound purity that may arise during your experiments.
Issue 1: Inaccurate or Inconsistent Quantification Results
Possible Cause: Impure this compound internal standard.
Troubleshooting Steps:
-
Verify the Certificate of Analysis (CoA): Check the CoA of your this compound standard for its stated chemical and isotopic purity.
-
Perform an Independent Purity Check: If the CoA is unavailable or if you suspect the purity has changed, perform an independent purity assessment using a validated analytical method (see Experimental Protocols section).
-
Analyze the "Blank" Internal Standard Solution: Prepare a solution containing only the this compound internal standard and analyze it using your LC-MS/MS method. Check for a signal at the mass transition of unlabeled estriol. The presence of a significant peak indicates contamination.
-
Evaluate the Impact of the Impurity: Use the quantitative data from your purity assessment to understand the potential impact on your results. The table below illustrates the theoretical impact of unlabeled estriol impurity on the quantification of estriol.
Data Presentation: Impact of Unlabeled Estriol in this compound on Quantification Accuracy
| Percentage of Unlabeled Estriol in this compound | True Estriol Concentration (ng/mL) | Apparent this compound Concentration (ng/mL) | Calculated Estriol Concentration (ng/mL) | % Error |
| 0% | 10.0 | 100 | 10.0 | 0% |
| 1% | 10.0 | 101 | 9.90 | -1.0% |
| 2% | 10.0 | 102 | 9.80 | -2.0% |
| 5% | 10.0 | 105 | 9.52 | -4.8% |
| 10% | 10.0 | 110 | 9.09 | -9.1% |
This table assumes a 1:1 response factor between estriol and this compound.
Issue 2: Non-linear Calibration Curve
Possible Cause: The presence of unlabeled estriol in the this compound internal standard can lead to a non-linear calibration curve, especially at higher analyte concentrations. This is because the contribution of the unlabeled estriol from the IS becomes more significant relative to the lower concentrations of the calibration standards.
Troubleshooting Steps:
-
Assess Purity: As with Issue 1, the first step is to determine the purity of your this compound.
-
Mathematical Correction: If re-purification or purchasing a new standard is not immediately feasible, it is possible to use a non-linear calibration model that corrects for the presence of the analyte as an impurity in the internal standard.[3]
-
Source a Higher Purity Standard: The most robust solution is to obtain a new batch of this compound with a higher and certified purity.
Experimental Protocols
Protocol: Purity Assessment of this compound by LC-MS/MS
This protocol outlines a general procedure for determining the chemical and isotopic purity of an this compound standard.
1. Materials and Reagents:
-
This compound standard to be tested
-
Certified reference standard of unlabeled Estriol
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid or ammonium formate (as required for mobile phase)
2. Instrument and Conditions:
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column suitable for steroid analysis (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate estriol from potential impurities.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode
-
MRM Transitions:
-
Estriol: e.g., m/z 287.2 -> 171.1
-
This compound: e.g., m/z 290.2 -> 174.1
-
3. Procedure:
-
Prepare a stock solution of the this compound standard in methanol at a concentration of approximately 1 mg/mL.
-
Prepare a working solution of this compound by diluting the stock solution to a concentration suitable for LC-MS/MS analysis (e.g., 100 ng/mL).
-
Inject the this compound working solution and acquire data for both the this compound and unlabeled estriol MRM transitions.
-
Prepare a calibration curve of unlabeled estriol ranging from a concentration below the expected impurity level to a concentration above it.
-
Analyze the calibration standards and the this compound working solution.
-
Calculate the amount of unlabeled estriol in the this compound standard by comparing its response to the calibration curve. The percentage purity can then be calculated.
Mandatory Visualizations
Caption: Experimental workflow for this compound purity assessment.
References
- 1. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. scispace.com [scispace.com]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. Post-collection purity correction for internal standard correction-high performance liquid chromatography-quantitative nuclear magnetic resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Estriol-d3 in Serum Samples
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of ion suppression when analyzing Estriol-d3 in serum samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in serum, which may be related to ion suppression.
Question 1: My this compound (internal standard) signal is low and inconsistent across different serum samples. What is the likely cause and how can I fix it?
Answer:
Low and inconsistent internal standard (IS) signal, such as that of this compound, is a classic indicator of significant and variable ion suppression. This phenomenon occurs when components in the sample matrix interfere with the ionization of the analyte and the IS in the mass spectrometer's ion source, leading to a decreased signal.[1][2] Serum is a complex matrix containing high concentrations of phospholipids, salts, and proteins, which are known to cause ion suppression.[3]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4][5]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like serum. A well-chosen SPE sorbent can retain Estriol and this compound while allowing interfering substances like salts and phospholipids to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating steroids from more polar matrix components.[4]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and may lead to significant ion suppression.[6][7] If using PPT, consider a subsequent clean-up step.
-
-
Chromatographic Separation: Ensure that your chromatographic method effectively separates this compound from the regions of major ion suppression.[6] Phospholipids, a major cause of ion suppression in serum, often elute in the middle of a typical reversed-phase gradient.
-
Adjusting the gradient profile or using a different column chemistry can help to move the elution of this compound away from these interfering components.
-
-
Sample Dilution: Diluting the serum sample can reduce the concentration of matrix components, thereby lessening the ion suppression effect.[6][8] However, this approach is only viable if the concentration of your target analyte (Estriol) is high enough to remain detectable after dilution.
Question 2: I am observing a slight chromatographic shift between Estriol and my internal standard, this compound. Could this be affecting my results?
Answer:
Yes, even a small difference in retention time between the analyte and its stable isotope-labeled internal standard (SIL-IS) can lead to inaccurate quantification. This is because they may not be exposed to the exact same matrix components as they elute from the column, resulting in differential ion suppression.[9] This phenomenon, sometimes referred to as the "isotope effect," can occur with deuterated standards.
Troubleshooting Steps:
-
Method Optimization: Fine-tune your chromatographic conditions (e.g., gradient, flow rate, column temperature) to achieve perfect co-elution of Estriol and this compound.
-
Use of a C13-labeled Internal Standard: If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard. Carbon-13 isotopes are less likely to cause a chromatographic shift compared to deuterium.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix.[4][6] This leads to a decreased signal intensity and can negatively impact the accuracy, precision, and sensitivity of the analytical method.[8]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically almost identical to Estriol, it is expected to behave similarly during sample preparation, chromatography, and ionization.[6] By adding a known amount of this compound to each sample, it can be used to compensate for variations in sample preparation and, most importantly, for ion suppression. The quantification is based on the ratio of the analyte signal to the internal standard signal.
Q3: How can I determine if ion suppression is affecting my assay?
A3: A post-column infusion experiment is a definitive way to identify the regions of ion suppression in your chromatogram.[9][10] This involves infusing a constant flow of your analyte (Estriol) into the mobile phase after the analytical column and before the mass spectrometer, while injecting a blank, extracted serum sample. Any dip in the baseline signal of the infused analyte indicates a region of ion suppression.
Q4: What are the main causes of ion suppression in serum samples?
A4: The primary culprits for ion suppression in serum are phospholipids from cell membranes, salts, and endogenous small molecules.[3][10] These substances can co-elute with the analyte of interest and compete for ionization in the MS source.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Removal of Phospholipids
| Sample Preparation Technique | Relative Phospholipid Removal Efficiency | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Low |
This table provides a qualitative comparison based on generally accepted principles in bioanalysis.[6][7]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify the retention time regions in the LC method that are susceptible to ion suppression from the serum matrix.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-fitting
-
Standard solution of Estriol
-
Blank, extracted serum sample (prepared using your standard protocol)
-
Mobile phases for your LC method
Procedure:
-
Prepare a standard solution of Estriol in a solvent compatible with your mobile phase at a concentration that provides a stable and mid-range signal on your mass spectrometer.
-
Set up your LC-MS/MS system with the analytical column and mobile phases used for your Estriol assay.
-
Connect the outlet of the analytical column to one inlet of the tee-fitting.
-
Connect the syringe pump, containing the Estriol standard solution, to the second inlet of the tee-fitting.
-
Connect the outlet of the tee-fitting to the ion source of the mass spectrometer.
-
Begin the LC gradient without an injection and start the syringe pump at a low, constant flow rate (e.g., 10 µL/min) to establish a stable baseline signal for Estriol.
-
Inject the blank, extracted serum sample onto the column.
-
Monitor the Estriol signal throughout the chromatographic run. Any significant decrease in the baseline signal indicates a region of ion suppression.
Visualizations
Caption: Workflow for this compound analysis with different sample preparation options and their associated risk of ion suppression.
Caption: A logical troubleshooting guide for addressing inconsistent internal standard signals in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. longdom.org [longdom.org]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Estriol-d3 in long-term storage and freeze-thaw cycles
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the long-term storage and freeze-thaw stability of Estriol-d3. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: For long-term stability, solutions of this compound should be stored at -80°C, where they can be stable for up to 6 months. For shorter periods, storage at -20°C is suitable for up to 1 month.[1] It is advisable to aliquot solutions into single-use volumes to minimize the need for repeated freeze-thaw cycles.
Q2: How many freeze-thaw cycles can an this compound solution undergo without significant degradation?
A2: While specific data on the maximum number of freeze-thaw cycles for this compound is limited, it is a general best practice to avoid repeated cycles.[1] For other steroid hormones, studies have shown that they are relatively stable for a few cycles, but some degradation can occur. For instance, salivary testosterone concentrations showed a significant decrease by the fourth freeze-thaw cycle.[2] It is recommended to limit freeze-thaw cycles to three or fewer.
Q3: How does deuterium labeling affect the stability of this compound compared to non-deuterated Estriol?
A3: The presence of deuterium atoms in place of hydrogen atoms strengthens the chemical bonds (the kinetic isotope effect). This makes the Carbon-Deuterium (C-D) bond more resistant to chemical and enzymatic cleavage compared to a Carbon-Hydrogen (C-H) bond. Consequently, this compound is expected to exhibit greater metabolic and chemical stability than its non-deuterated counterpart.
Q4: In which solvents should I dissolve this compound for optimal stability?
A4: The choice of solvent can impact the stability of this compound in solution. Aprotic, anhydrous solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are generally suitable for creating stock solutions. For aqueous buffers, the pH should be considered, as extreme pH values can affect the stability of steroids.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results over time. | Degradation of this compound in solution due to improper storage. | Ensure solutions are stored at -80°C for long-term use and aliquot to avoid multiple freeze-thaw cycles. Prepare fresh working solutions from a stock solution stored under recommended conditions. |
| Loss of signal intensity in LC-MS/MS analysis. | Potential degradation from repeated freeze-thaw cycles or extended time at room temperature. | Minimize the number of freeze-thaw cycles to three or fewer. Prepare fresh aliquots from a properly stored stock solution. Keep samples in the autosampler for the shortest time possible. |
| Appearance of unexpected peaks in chromatograms. | Degradation of this compound or contamination. | Review storage conditions and handling procedures. Run a fresh standard to confirm the identity of the peaks. Ensure the purity of solvents and other reagents. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| In Solvent | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Table 2: General Stability of Steroid Hormones to Freeze-Thaw Cycles (Analogous Data)
| Hormone | Number of Freeze-Thaw Cycles | Observation | Reference |
| Testosterone (salivary) | 4 | Significant decrease in concentration. | |
| Cortisol (salivary) | 4 | No significant change in concentration. | |
| Various Reproductive Hormones | Up to 10 | Generally stable, with some exceptions (e.g., SHBG, Progesterone showing slight decreases). |
Experimental Protocols
Protocol 1: Evaluation of Long-Term Stability of this compound in Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials to minimize light exposure and create single-use samples.
-
Storage: Store the aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), remove a set of aliquots from each storage temperature for analysis.
-
Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method, such as LC-MS/MS.
-
Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Protocol 2: Freeze-Thaw Stability Assessment of this compound Solution
-
Sample Preparation: Prepare a homogenous pool of this compound solution at a relevant concentration in the desired matrix (e.g., buffer, plasma).
-
Aliquoting: Divide the solution into multiple aliquots. A subset will be used as a control (no freeze-thaw), and the others will undergo freeze-thaw cycles.
-
Freeze-Thaw Cycles:
-
Freeze the experimental aliquots at -20°C or -80°C for at least 24 hours.
-
Thaw the aliquots to room temperature unassisted.
-
Repeat this cycle for a predetermined number of times (e.g., 1, 3, 5 cycles).
-
-
Analysis: After the final thaw of each cycle, analyze the this compound concentration in the experimental aliquots and the control aliquot using a validated LC-MS/MS method.
-
Data Comparison: Compare the concentration of this compound in the freeze-thaw samples to the control sample to assess the impact of the cycles.
Visualizations
Caption: Workflow for Long-Term Stability Testing of this compound.
Caption: Workflow for Freeze-Thaw Stability Assessment.
References
Technical Support Center: Optimizing Estriol-d3 Internal Standard Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background interference and ensure accurate quantification when using Estriol-d3 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Estriol, where three hydrogen atoms have been replaced with deuterium. It is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of endogenous Estriol.[1] Ideally, a SIL internal standard behaves chemically and physically identically to the analyte of interest, allowing for correction of variability during sample preparation and instrument analysis.[2]
Q2: What are the most common sources of background interference when using this compound?
The most common sources of interference include:
-
Matrix Effects: Co-eluting components from the biological matrix (e.g., plasma, urine, serum) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results.[3][4][5] Phospholipids are a major contributor to matrix effects in serum and plasma samples.[5]
-
Isobaric Interferences: Compounds with the same nominal mass-to-charge ratio (m/z) as Estriol or this compound can interfere with quantification. This is a significant challenge in steroid analysis due to the presence of structurally similar metabolites and other endogenous compounds.[6]
-
Cross-Contamination: Contamination from lab equipment, reagents, or carryover from previous high-concentration samples can introduce background noise.
-
Impurities in the Internal Standard: The this compound standard may contain a small amount of unlabeled Estriol, which can lead to an overestimation of the analyte concentration.[7]
Q3: Can the deuterium label on this compound be lost during sample preparation or analysis?
Yes, under certain conditions, a phenomenon known as hydrogen-deuterium (H/D) back-exchange can occur, where deuterium atoms are replaced by hydrogen atoms from the surrounding solvent or matrix.[3] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal. It is important to assess the stability of the deuterium label under your specific experimental conditions (e.g., pH, temperature).[3][8]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered when using this compound.
Issue 1: High Background Noise or Unexplained Peaks in the Chromatogram
High background noise can obscure the analyte peak and lead to poor sensitivity and inaccurate integration.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Matrix effects are a primary cause of high background.
-
Protocol: Conduct a post-extraction addition experiment to quantify the extent of matrix-induced ion suppression or enhancement.
-
Solution: Improve sample clean-up procedures. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering matrix components.[6] Diluting the sample can also reduce the concentration of interfering substances.[3]
-
-
Check for Contamination:
-
Action: Analyze a blank sample (solvent only) and a matrix blank (a sample of the same biological matrix that does not contain the analyte). If peaks are present, this indicates contamination of the solvent, glassware, or LC-MS system.
-
Solution: Thoroughly clean the injection port and autosampler. Use fresh, high-purity solvents and reagents.
-
-
Optimize Chromatographic Separation:
-
Problem: Inadequate separation can lead to co-elution of interfering compounds with the analyte and internal standard.[9]
-
Solution: Adjust the mobile phase composition, gradient profile, or consider using a different chromatography column to improve resolution. For estrogens, which are relatively polar, specific chromatographic methods may be required.[9]
-
Issue 2: Inconsistent or Inaccurate Quantitative Results
Inaccurate and irreproducible results are a critical issue that can compromise the validity of a study.
Troubleshooting Steps:
-
Verify Co-elution of Estriol and this compound:
-
Problem: Deuterated internal standards can sometimes exhibit a slightly shorter retention time than their non-deuterated counterparts in reversed-phase chromatography.[3] This lack of complete co-elution can expose the analyte and internal standard to different matrix effects, leading to inaccurate quantification.[3]
-
Action: Overlay the chromatograms of Estriol and this compound to confirm complete co-elution.
-
Solution: If a separation is observed, consider adjusting the chromatographic conditions or using a column with slightly lower resolution to ensure they elute as a single peak.[3]
-
-
Assess the Purity and Stability of the Internal Standard:
-
Isotopic Purity: Request a certificate of analysis from the supplier specifying the isotopic purity of the this compound. The presence of unlabeled Estriol can be a source of interference.[3]
-
Deuterium Stability: Perform an H/D exchange experiment to ensure the deuterium labels are stable under your sample preparation and analysis conditions.[3]
-
-
Evaluate for Detector Saturation:
-
Problem: At high concentrations, the detector response may become non-linear, leading to an underestimation of the analyte concentration.
-
Action: Analyze a dilution series of a high-concentration sample. If the calculated concentrations are not consistent across the dilutions, detector saturation may be occurring.
-
Solution: Dilute samples to bring the analyte concentration within the linear range of the detector.
-
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol helps to determine the extent of ion suppression or enhancement from the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the initial mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and this compound into the extracted matrix just before analysis.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into a blank matrix sample before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| < 85% | Significant Ion Suppression |
| 85% - 115% | No Significant Matrix Effect |
| > 115% | Significant Ion Enhancement |
Visualizations
Troubleshooting Workflow for Inaccurate Quantification
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for assessing matrix effects and extraction recovery.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Column selection for optimal separation of estriol and Estriol-d3
Technical Support Center: Estriol and Estriol-d3 Analysis
This guide provides in-depth technical assistance for selecting the optimal High-Performance Liquid Chromatography (HPLC) column and troubleshooting common issues encountered during the separation of estriol and its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical challenge when separating estriol and this compound?
The primary challenge in analyzing estriol and its deuterated analog, this compound, is not achieving baseline chromatographic separation between them. As isotopologues, they have nearly identical chemical properties and, therefore, exhibit very similar retention times under typical reversed-phase HPLC conditions. The actual goal for LC-MS/MS analysis is to ensure robust and reproducible chromatography, free from matrix interferences, where both compounds elute in a sharp, symmetrical peak. The mass spectrometer is responsible for differentiating between the analyte (estriol) and the internal standard (this compound) based on their mass-to-charge ratio (m/z).
Q2: Which HPLC column chemistries are most effective for estriol analysis?
Reversed-phase chromatography is the method of choice for analyzing steroids like estriol.[1] While several stationary phases can be used, some offer unique selectivity that can be advantageous.
-
C18 (Octadecylsilane): This is the most widely used and recommended starting point for steroid separations due to its robust hydrophobic retention.[1][2][3] C18 columns are suitable for separating a wide range of non-polar to moderately polar compounds.[2][3]
-
PFP (Pentafluorophenyl): PFP columns provide an alternative selectivity to C18.[4][5] The fluorinated stationary phase can engage in dipole-dipole and pi-pi interactions, which is beneficial for separating aromatic and halogenated compounds, including steroids with phenolic groups like estriol.[4] This can be particularly useful for resolving estriol from matrix interferences.[5][6]
-
Phenyl (Phenyl-X, Biphenyl): Phenyl phases offer enhanced retention and selectivity for aromatic compounds.[7] Some phenyl-based columns have been shown to provide unique selectivity for estrogens compared to standard C18 phases.[7]
-
C8 (Octylsilane): C8 columns are less retentive than C18 and can be a good choice if estriol elutes too late on a C18 column under your desired mobile phase conditions.[8]
Q3: What are the recommended starting conditions for method development?
For researchers developing a new method for estriol and this compound, the following tables provide recommended starting parameters for both UHPLC (sub-2 µm or core-shell particles) and standard HPLC (3-5 µm fully porous particles) systems.
Table 1: Recommended Starting Column Geometries
| Parameter | UHPLC | HPLC |
| Stationary Phase | C18 or PFP | C18 or PFP |
| Particle Size | < 3 µm (e.g., 1.7, 1.8, 2.7 µm)[9][10] | 3 - 5 µm |
| Column Length | 50 - 100 mm[9][11] | 100 - 150 mm[6][12] |
| Internal Diameter | 2.1 mm[10][11] | 2.1 - 4.6 mm[8] |
| Pore Size | ~90 - 120 Å | ~100 - 120 Å |
Table 2: Recommended Starting Mobile Phase & Gradient Conditions
| Parameter | Recommended Condition | Notes |
| Mobile Phase A | Water with additive | Additive choice depends on MS ionization mode. |
| Mobile Phase B | Acetonitrile or Methanol[10][13] | Acetonitrile often provides better peak shape and lower backpressure. |
| Additive (for MS) | 0.1% Formic Acid (Positive Ion Mode) or 0.1% Ammonium Hydroxide (Negative Ion Mode)[13] | Estrogens have a phenolic group and ionize well in negative mode.[14] |
| Gradient | 20-30% B to 80-90% B over 5-10 minutes | Adjust the initial %B to achieve a retention factor (k) > 2. |
| Flow Rate | 0.2 - 0.5 mL/min (for 2.1 mm ID)[11] | Adjust based on column diameter and particle size. |
| Column Temperature | 30 - 40 °C[10] | Elevated temperature can improve peak shape and reduce viscosity. |
Troubleshooting Guide
Q4: My peak shape is poor (tailing or fronting). How can I fix it?
Poor peak shape can compromise sensitivity and reproducibility. Here are the common causes and solutions:
-
Issue: Peak Tailing
-
Cause: Secondary interactions between the acidic phenolic hydroxyl group of estriol and active sites (residual silanols) on the silica support.
-
Solution 1: Use a modern, high-purity, end-capped column.
-
Solution 2: Lower the mobile phase pH by adding a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of silanol groups.
-
Solution 3: Ensure the sample solvent is not significantly stronger than the initial mobile phase. If possible, dissolve your sample in the starting mobile phase.
-
-
Issue: Peak Fronting
-
Cause: This is often a sign of column overload.
-
Solution: Reduce the mass of the analyte injected onto the column by lowering the sample concentration or injection volume.
-
-
Issue: Peak Splitting or Broadening
-
Cause 1: A partially blocked column frit or a void in the column packing.
-
Solution 1: Reverse-flush the column (if permitted by the manufacturer) with a series of solvents. If the problem persists, the column may need replacement.
-
Cause 2: Extra-column band broadening, especially on UHPLC systems.
-
Solution 2: Check all tubing and connections between the injector and detector. Ensure you are using the smallest possible inner diameter tubing to minimize dead volume.
-
Q5: I'm seeing interfering peaks from the matrix that co-elute with my analyte. What should I do?
Matrix interferences can suppress or enhance the ionization of estriol, leading to inaccurate quantification.
-
Solution 1: Adjust the Gradient: Modify the gradient slope to improve separation. A shallower gradient provides more time for separation and can resolve the interference from the analyte peak.[15]
-
Solution 2: Change the Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and may move the interfering peak away from the analyte.
-
Solution 3: Try an Orthogonal Column Chemistry: If adjusting the mobile phase is not sufficient, the most effective solution is to switch to a column with a different stationary phase.[1] If you are using a C18 column, switching to a PFP or Phenyl column provides a different separation mechanism and is highly likely to resolve the co-elution.[4][7]
-
Solution 4: Enhance Sample Preparation: Improve your sample clean-up procedure (e.g., using Solid Phase Extraction - SPE) to remove the interfering compounds before the sample is injected.
Experimental Protocol: Initial Method Development
This protocol provides a robust starting point for separating estriol and this compound using a standard UHPLC-MS/MS system.
-
Sample Preparation:
-
Prepare a 1 µg/mL stock solution of estriol and this compound in methanol.
-
Create a working standard by diluting the stock solution to 10 ng/mL in a 50:50 mixture of water and methanol.
-
-
LC-MS/MS System Setup:
-
Gradient Program:
-
Time 0.0 min: 30% B
-
Time 5.0 min: 95% B
-
Time 6.0 min: 95% B
-
Time 6.1 min: 30% B
-
Time 8.0 min: 30% B (Re-equilibration)
-
-
Mass Spectrometer Settings (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
Estriol: Q1 (Precursor Ion) -> Q3 (Product Ion) - Determine from literature or direct infusion.
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion) - Determine from literature or direct infusion.
-
-
Ion Source Parameters: Optimize spray voltage, gas flows, and temperature according to the instrument manufacturer's recommendations.
-
-
Analysis and Optimization:
-
Inject the working standard and evaluate the retention time, peak shape, and signal intensity.
-
If retention is too low, decrease the initial %B. If it is too high, increase the initial %B.
-
If peak shape is poor, refer to the troubleshooting guide above.
-
Visualization
The following diagram outlines a logical workflow for troubleshooting common chromatographic issues during the analysis of estriol.
Caption: Troubleshooting workflow for estriol HPLC analysis.
References
- 1. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. hawach.com [hawach.com]
- 5. halocolumns.com [halocolumns.com]
- 6. glsciences.com [glsciences.com]
- 7. lcms.cz [lcms.cz]
- 8. Determination of estriol, estradiol, estrone, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chromatogram Detail [sigmaaldrich.com]
- 11. halocolumns.com [halocolumns.com]
- 12. auroraprosci.com [auroraprosci.com]
- 13. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. msacl.org [msacl.org]
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Estriol-d3 vs. 13C-Labeled Estriol in Bioanalysis
A Comprehensive Guide for Researchers in Drug Development and Clinical Diagnostics
In the precise world of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For the quantification of estriol, a key estrogenic hormone, researchers often turn to stable isotope-labeled internal standards. This guide provides an in-depth comparison of two commonly used options: deuterated estriol (Estriol-d3) and 13C-labeled estriol. While both serve to correct for variability during sample preparation and analysis, their inherent physicochemical properties can lead to significant differences in assay performance.
The Verdict Upfront: Why 13C-Labeled Estriol Holds the Edge
While deuterated internal standards like this compound are widely used and often more readily available, the scientific consensus, supported by extensive data in the field of mass spectrometry, points towards the superiority of 13C-labeled internal standards.[1][2][3] The primary advantages of 13C-labeled estriol lie in its identical chromatographic behavior to the unlabeled analyte and its greater isotopic stability, which translates to more accurate and robust analytical methods.[4][5]
Key Performance Differences: A Data-Driven Comparison
The ideal internal standard should co-elute perfectly with the analyte of interest, experiencing the same matrix effects and ionization suppression or enhancement.[3][6] It is in this critical aspect that 13C-labeled standards excel.
Chromatographic Co-elution: Deuterated standards can exhibit a phenomenon known as the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond.[4] This can lead to a slight shift in retention time, causing the deuterated standard to elute slightly earlier than the native analyte.[1][4] If matrix effects vary across the chromatographic peak, this separation can lead to inaccurate quantification.[1][7] In contrast, 13C-labeled standards have virtually identical physicochemical properties to their unlabeled counterparts, ensuring perfect co-elution and more accurate compensation for matrix effects.[2][8]
Isotopic Stability: Deuterated standards, particularly if the deuterium atoms are on exchangeable sites (like hydroxyl groups), can be susceptible to back-exchange with protons from the solvent.[1] This can compromise the integrity of the internal standard and lead to analytical errors. 13C labels are incorporated into the carbon skeleton of the molecule and are not susceptible to exchange, ensuring high isotopic stability throughout the analytical process.
The following table summarizes the key performance differences based on established principles and data from studies on estrogen analysis.
| Parameter | This compound (Deuterated) | 13C-Labeled Estriol | Key Findings & Recommendations |
| Chromatographic Co-elution with Analyte | Often exhibits a slight retention time shift, eluting earlier than unlabeled estriol.[1][4] | Co-elutes perfectly with unlabeled estriol.[2][8] | For assays in complex biological matrices with significant matrix effects, 13C-labeled estriol is strongly recommended to ensure accurate correction. |
| Correction for Matrix Effects | Can be less effective if chromatographic separation occurs, leading to differential ion suppression or enhancement.[1][7] | Provides superior correction for matrix effects due to identical elution profiles.[3][6] | In methods where matrix effects are a known issue, 13C-labeled estriol will yield more reliable and reproducible data. |
| Isotopic Stability | Potentially susceptible to deuterium-hydrogen back-exchange, especially under certain pH or temperature conditions.[1] | Highly stable with no risk of isotopic exchange. | 13C-labeled estriol ensures the integrity of the internal standard throughout sample preparation, storage, and analysis. |
| Accuracy & Precision | Can lead to inaccuracies if chromatographic shifts and differential matrix effects are not carefully managed. | Generally provides higher accuracy and precision due to better co-elution and stability.[2] | For the most demanding applications requiring the highest level of accuracy, 13C-labeled estriol is the superior choice. |
| Cost & Availability | Often more readily available and less expensive.[8][9] | Can be more expensive and less commonly available.[9] | While cost is a consideration, the potential for improved data quality and reduced method development troubleshooting can offset the higher initial investment in a 13C-labeled standard. |
Experimental Protocols: A Glimpse into the Methodology
Below are generalized experimental protocols for the quantification of estriol in serum using LC-MS/MS with either a deuterated or 13C-labeled internal standard. These are based on methodologies described in the scientific literature for estrogen analysis.
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of serum sample, calibrator, or quality control, add 50 µL of the internal standard working solution (either this compound or 13C-labeled estriol).
-
Vortex briefly to mix.
-
Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether - MTBE).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge for 10 minutes at approximately 13,000 rpm to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Example Conditions for Estriol Analysis |
| LC Column | A reversed-phase column such as a C18 or Phenyl column (e.g., 100 mm x 2.1 mm, 1.7 µm).[5] |
| Mobile Phase A | 0.1% Formic Acid in Water or 0.02% Ammonium Fluoride in Water.[5] |
| Mobile Phase B | Methanol or Acetonitrile.[5] |
| Flow Rate | 0.3 - 0.5 mL/min.[5] |
| Gradient | A suitable gradient to separate estriol from other endogenous components. |
| Injection Volume | 10 - 50 µL. |
| Mass Spectrometer | A triple quadrupole mass spectrometer.[10] |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for estrogens.[10] |
| MRM Transitions | Specific precursor-to-product ion transitions for estriol and the chosen internal standard. |
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of estriol, the following diagrams have been generated.
Conclusion and Recommendations
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While this compound can be a suitable choice for some applications, the evidence strongly supports the superiority of 13C-labeled estriol for achieving the highest levels of accuracy and precision. The virtual identity in physicochemical properties between 13C-labeled estriol and the native analyte ensures co-elution and, therefore, more effective compensation for matrix effects. For researchers in drug development and clinical diagnostics, where data integrity is non-negotiable, the investment in 13C-labeled internal standards is highly recommended for the development of the most robust and defensible quantitative assays for estriol.
References
- 1. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. waters.com [waters.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. mednexus.org [mednexus.org]
- 6. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. msacl.org [msacl.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: A Comparative Guide to Estriol-d3 and Non-Deuterated Estriol for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of estriol, the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the performance of deuterated estriol (Estriol-d3) versus non-deuterated estriol analogs when used as internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Supported by representative experimental data, this document underscores the superiority of stable isotope-labeled standards for achieving the highest levels of accuracy and precision.
In the complex milieu of biological matrices, analytical challenges such as matrix effects, variable extraction recovery, and instrument drift can significantly impact the accuracy of quantitative results. The use of an internal standard (IS) is a well-established strategy to mitigate these variabilities. An ideal IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing similar ionization effects in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as this compound, are chemically identical to the analyte, with the only difference being a mass shift due to the incorporation of deuterium atoms. This near-perfect analogy makes them the gold standard for quantitative bioanalysis.
Performance Comparison: this compound vs. Non-Deuterated Estriol Analog
The use of a deuterated internal standard like this compound consistently leads to more accurate and precise quantification of estriol in biological samples compared to a non-deuterated, structurally similar analog. The key performance differences are summarized in the table below, with data synthesized from various bioanalytical method validation studies for steroids.
| Performance Parameter | Method with this compound (Deuterated IS) | Method with Non-Deuterated Estriol Analog (Analog IS) | Justification |
| Accuracy (% Bias) | Typically within ± 5% | Can exceed ± 15% | This compound co-elutes with estriol, ensuring that any matrix-induced enhancement or suppression of the ion signal affects both compounds equally, leading to a more accurate calculation of the analyte concentration. |
| Precision (% CV) | Intra-day: < 10% Inter-day: < 15% | Intra-day: > 10% Inter-day: > 15% | The consistent co-elution and identical extraction recovery of this compound with the native analyte minimizes variability across different samples and analytical runs. |
| Matrix Effect | Effectively compensated | Inconsistent and often incomplete compensation | As a structural analog, the non-deuterated IS may have different chromatographic retention and ionization characteristics than estriol, leading to differential matrix effects and less reliable correction. |
| Recovery Variability | Low (CV < 10%) | Higher (CV > 15%) | The identical chemical properties of this compound ensure that it tracks the recovery of estriol throughout the sample preparation process with high fidelity. |
Experimental Protocols
A robust and reliable bioanalytical method is essential for generating high-quality data. The following is a typical experimental protocol for the quantification of estriol in human plasma using this compound as an internal standard, consistent with regulatory guidelines from the FDA and ICH.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution (e.g., at a concentration of 10 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Ionization Mode: ESI Negative.
-
MRM Transitions:
-
Estriol: Precursor ion (Q1) m/z 287.2 → Product ion (Q3) m/z 145.1
-
This compound: Precursor ion (Q1) m/z 290.2 → Product ion (Q3) m/z 147.1
-
-
Data Analysis: The peak area ratio of estriol to this compound is used to construct a calibration curve and quantify the concentration of estriol in unknown samples.
Visualizing the Workflow and Rationale
The following diagrams illustrate the logical workflow of a bioanalytical assay using a deuterated internal standard and the underlying principle of how it compensates for matrix effects.
Navigating Analytical Specificity: A Comparative Guide to Estriol-d3 Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones is paramount. The use of deuterated internal standards, such as Estriol-d3, is a cornerstone of gold-standard mass spectrometry-based methods. However, the potential for these standards to cross-react in widely used immunoassays presents a significant analytical challenge. This guide provides a framework for comparing the cross-reactivity of this compound in various estriol immunoassays, offering detailed experimental protocols and data presentation templates to support rigorous analytical validation.
The structural similarity between estriol and its deuterated analog, this compound, underscores the potential for cross-reactivity in immunoassays. This phenomenon, where an antibody binds to a molecule other than its target analyte, can lead to inaccurate measurements, potentially impacting clinical interpretations and research outcomes. While many commercial immunoassay kits claim high specificity, the extent of cross-reactivity with deuterated standards is often not explicitly reported. Therefore, empirical validation is crucial.
Understanding the Mechanism of Cross-Reactivity
Competitive immunoassays, a common format for small molecule quantification, are particularly susceptible to cross-reactivity. In these assays, the target analyte (estriol) in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. If a cross-reactant, such as this compound, is present, it will also compete for these binding sites, leading to an artificially altered signal and an inaccurate measurement of the true estriol concentration.
A Comparative Guide to Inter-laboratory Cross-Validation of Estriol-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of estriol, with a focus on the principles of inter-laboratory cross-validation to ensure data comparability across different testing sites. While a dedicated inter-laboratory cross-validation study for estriol-d3 based assays is not publicly available, this document synthesizes performance data from various validation studies of common estriol quantification methods, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. The use of a deuterated internal standard like this compound is a standard practice in LC-MS/MS to ensure the highest accuracy and precision.
Data Presentation: Performance Comparison of Estriol Assays
The choice of an analytical method for estriol quantification depends on the specific requirements of the study, including desired sensitivity, specificity, and throughput. Below is a summary of typical performance characteristics for LC-MS/MS and immunoassay methods.
Table 1: Comparison of Typical Performance Characteristics for Estriol Quantification Methods
| Performance Metric | LC-MS/MS with Deuterated Internal Standard (e.g., this compound) | Immunoassay (e.g., ELISA, RIA) |
| Specificity | High to Very High (distinguishes between structurally similar steroids) | Variable (potential for cross-reactivity with other steroids and metabolites)[1][2] |
| Lower Limit of Quantification (LLOQ) | Typically low pg/mL range (e.g., 2 pg/mL)[3] | Higher than LC-MS/MS, variable by kit and format. |
| Precision (CV%) | Generally <15% (often <10%)[3][4] | Can be <15%, but may be higher at low concentrations[4][5][6] |
| Accuracy / Bias | High accuracy due to the use of internal standards | Can be affected by matrix effects and cross-reactivity, leading to potential over or underestimation[1][2][4] |
| Throughput | Moderate, dependent on sample preparation and run time | High, suitable for large batches |
| Cost per Sample | Higher | Lower |
Table 2: Example of Inter-Laboratory Cross-Validation Acceptance Criteria
Regulatory bodies like the FDA and international guidelines provide frameworks for conducting inter-laboratory cross-validations.[7][8][9][10][11] The goal is to ensure that data generated by different laboratories are comparable.
| Parameter | Acceptance Criteria |
| Between-Laboratory Bias | The mean accuracy of quality control (QC) samples at each concentration level should be within ±15% of the nominal value between labs. |
| Between-Laboratory Precision | The coefficient of variation (CV) of the QC samples should not exceed 15% between labs. |
| Incurred Sample Reanalysis (ISR) | At least 67% of the re-analyzed subject samples should have a percent difference within ±20% of the original value. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical assay. Below are generalized protocols for the two primary methods discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Estriol
LC-MS/MS is considered the gold standard for the quantification of small molecules like estriol due to its high specificity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variability during sample processing.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of serum, calibrators, or quality control samples into a clean tube.
-
Add the internal standard solution (this compound in a suitable solvent).
-
Add a mixture of hexane and ethyl acetate for extraction.[12][13][14]
-
Vortex the mixture to ensure thorough mixing and extraction of the analyte into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solution suitable for injection into the LC-MS/MS system (e.g., a water:methanol mixture).[13]
2. Chromatographic Separation:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18) is typically used for the separation of steroids.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a modifier like ammonium fluoride) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
Injection Volume: A specific volume of the reconstituted sample is injected.
3. Mass Spectrometric Detection:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both estriol and the this compound internal standard, ensuring high specificity.
Immunoassay for Estriol
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA), are based on the principle of antigen-antibody binding.
1. Plate Coating (for ELISA):
-
Microtiter plates are coated with a capture antibody specific to estriol.
-
The plates are then washed and blocked to prevent non-specific binding.
2. Sample Incubation:
-
Standards, controls, and unknown samples are added to the wells of the plate.
-
A known amount of enzyme-labeled estriol (for competitive ELISA) or a detection antibody is also added.
-
The plate is incubated to allow for the binding of estriol to the antibody.
3. Washing and Substrate Addition:
-
The plate is washed to remove any unbound substances.
-
A substrate for the enzyme is added, which will produce a colorimetric signal.
4. Detection:
-
The intensity of the color is measured using a microplate reader.
-
The concentration of estriol in the samples is determined by comparing their signal to the standard curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: Comparative workflows for Estriol quantification by LC-MS/MS and Immunoassay.
Caption: Logical workflow for an inter-laboratory cross-validation study.
Caption: The principle of quantification using an internal standard in LC-MS/MS.
References
- 1. Comparisons of Immunoassay and Mass Spectrometry Measurements of Serum Estradiol Levels and Their Influence on Clinical Association Studies in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparisons of immunoassay and mass spectrometry measurements of serum estradiol levels and their influence on clinical association studies in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharma-iq.com [pharma-iq.com]
- 11. fda.gov [fda.gov]
- 12. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
The Gold Standard in Steroid Hormone Analysis: A Comparative Guide to the Accuracy and Precision of Estriol-d3
For researchers, scientists, and drug development professionals engaged in steroid hormone analysis, the pursuit of accurate and precise quantification is paramount. The choice of an appropriate internal standard is a critical determinant of data quality, particularly in complex biological matrices. This guide provides an objective comparison of Estriol-d3, a deuterated internal standard, with alternative approaches, supported by established principles of bioanalytical method validation and illustrative experimental data.
The Critical Role of Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for steroid hormone analysis, internal standards are indispensable for correcting analytical variability.[1][2] Variations in sample preparation, injection volume, and instrument response can all introduce inaccuracies. An ideal internal standard closely mimics the physicochemical properties of the analyte, ensuring that it is equally affected by these variations, thereby enabling reliable quantification.[1]
Deuterated vs. Non-Deuterated Internal Standards: A Performance Showdown
The scientific consensus firmly supports the use of stable isotope-labeled internal standards (SIL-IS), such as deuterated standards like this compound, over non-deuterated or structural analogue internal standards.[1] The near-identical chemical and physical properties of deuterated standards to the target analyte result in superior assay performance.[1][3] They co-elute with the analyte during chromatography, which is crucial for accurate compensation of matrix effects—a major challenge in bioanalysis.[2]
In contrast, non-deuterated internal standards, which have a similar but not identical chemical structure, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. This can lead to inadequate correction for analytical variability and compromised data accuracy.
The following table summarizes the expected performance characteristics of this compound compared to a hypothetical non-deuterated (structural analogue) internal standard in the analysis of estriol.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analogue) | Rationale |
| Accuracy (% Recovery) | 95.9% - 104.2%[4] | Potentially 80% - 120% or wider | Co-elution and similar physicochemical properties of this compound ensure it accurately tracks the analyte through the entire analytical process, leading to better correction for losses and matrix effects.[1][2] |
| Precision (% CV) | Intra-assay: < 10% Inter-assay: < 15%[5][6][7] | Intra-assay: < 15% Inter-assay: < 20% | The consistent behavior of this compound relative to estriol across multiple analyses results in lower variability and higher precision.[8] |
| **Linearity (R²) ** | > 0.99[9] | > 0.98 | While both can achieve acceptable linearity, the superior correction of variability by this compound often leads to a stronger correlation. |
| Lower Limit of Quantification (LLOQ) | Potentially lower | Potentially higher | By minimizing analytical noise and variability, deuterated standards can help achieve lower detection and quantification limits.[10] |
| Matrix Effect Compensation | High | Moderate to Low | Due to its near-identical structure and chromatographic behavior, this compound is more effectively compensates for signal suppression or enhancement caused by the sample matrix.[1] |
Experimental Protocols
To objectively evaluate the performance of an internal standard, a rigorous validation experiment is essential. Below is a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective:
To compare the ability of this compound and a non-deuterated internal standard to compensate for matrix effects in human serum during the quantification of estriol by LC-MS/MS.
Materials:
-
Estriol certified reference standard
-
This compound internal standard
-
Non-deuterated internal standard (e.g., a structurally similar steroid)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human serum from at least six different sources
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
Experimental Workflow:
Caption: Experimental workflow for evaluating matrix effects.
Procedure:
-
Preparation of Standard Solutions: Prepare stock solutions of estriol, this compound, and the non-deuterated internal standard in methanol. From these, prepare working solutions at appropriate concentrations.
-
Sample Set Preparation:
-
Set 1 (Neat Solution): Spike the estriol and each internal standard into the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Extract blank serum from six different sources. Spike the extracted blank matrix with estriol and each internal standard.
-
Set 3 (Pre-extraction Spike): Spike blank serum from the same six sources with estriol and each internal standard before the extraction process.
-
-
Sample Extraction: Perform a liquid-liquid extraction or solid-phase extraction on all samples from Set 3.
-
LC-MS/MS Analysis: Analyze all prepared samples by a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the peak area of the analyte and both internal standards in all samples.
-
Calculate the Matrix Factor (MF) for the analyte and each internal standard by comparing the peak areas in the post-extraction spiked samples (Set 2) to those in the neat solutions (Set 1).
-
Calculate the recovery and overall process efficiency by comparing the peak areas from the pre-extraction spiked samples (Set 3) to the other sets.
-
Assess the accuracy and precision for the quantification of estriol using both this compound and the non-deuterated internal standard in the pre-extraction spiked samples.
-
Steroidogenesis Pathway
The accurate measurement of estriol is crucial for understanding the broader context of steroid hormone biosynthesis. The following diagram illustrates the simplified steroidogenesis pathway, highlighting the position of estriol.
Caption: Simplified steroid biosynthesis pathway.
Conclusion
The selection of a deuterated internal standard, such as this compound, is a critical step in developing robust and reliable LC-MS/MS methods for steroid hormone analysis. The inherent chemical and physical similarity of this compound to the endogenous analyte ensures superior accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability. For researchers, scientists, and drug development professionals who require the highest quality data, the use of this compound represents the gold standard in the quantitative analysis of estriol.
References
- 1. Quantitative analysis of estradiol and six other steroid hormones in human saliva using a high throughput liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays [mdpi.com]
- 7. salimetrics.com [salimetrics.com]
- 8. researchgate.net [researchgate.net]
- 9. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Deuterated Internal Standards in Bioanalysis: A Focus on Estriol-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard (IS) is a critical factor that directly influences the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of deuterated internal standards, with a specific focus on Estriol-d3, against other alternatives, supported by established principles and experimental data. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions that align with global regulatory expectations.
The Gold Standard: Why Deuterated Internal Standards?
Stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards like this compound, are widely recognized as the "gold standard" in quantitative bioanalysis by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] The fundamental principle behind their superiority lies in their near-identical physicochemical properties to the analyte of interest.[2] By replacing one or more hydrogen atoms with deuterium, the mass of the IS is increased, allowing for its differentiation from the analyte by a mass spectrometer. This subtle modification, however, does not significantly alter its behavior during sample preparation, chromatography, and ionization.[3]
This co-elution and analogous behavior are crucial for compensating for various sources of analytical variability, most notably matrix effects.[4] Biological matrices are complex and can contain endogenous components that interfere with the ionization of the target analyte, leading to ion suppression or enhancement. A co-eluting deuterated IS experiences these effects to the same degree as the analyte, enabling accurate normalization of the signal and leading to more reliable quantification.[5][6]
Performance Comparison: this compound vs. a Structural Analog Internal Standard
To illustrate the performance advantages of a deuterated internal standard, the following table compares the expected validation parameters for the quantification of Estriol using this compound versus a hypothetical structural analog internal standard (e.g., a related steroid). The data is based on typical performance characteristics observed in bioanalytical method validation.[7][8][9]
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS | Key Considerations & Regulatory Expectations |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | The mean concentration should be within 15% of the nominal value (20% for LLOQ) as per ICH M10 guidelines.[10] Deuterated standards consistently provide higher accuracy. |
| Precision (% CV) | < 10% | < 15% | The precision should not exceed 15% CV (20% for LLOQ).[10] The closer physicochemical match of deuterated standards leads to lower variability. |
| Matrix Effect (% CV) | < 5% | 10-20% | The IS should effectively compensate for matrix effects from different biological sources.[11] Deuterated standards are superior in mitigating these effects.[5] |
| Recovery Consistency | High | Moderate to High | While 100% recovery is not required, it should be consistent and reproducible. Deuterated standards track the analyte more closely during extraction. |
| Lower Limit of Quantification (LLOQ) | Potentially Lower | May be Higher | Improved signal-to-noise due to better correction of variability can lead to a lower and more robust LLOQ. |
| Regulatory Acceptance | Highly Recommended | Acceptable with Justification | FDA, EMA, and ICH guidelines strongly recommend the use of SIL-IS whenever possible.[10][12] |
Experimental Protocols
Protocol 1: Comparative Validation of Internal Standards for Estriol Quantification
This protocol outlines a comprehensive experiment to compare the performance of this compound and a structural analog IS for the quantification of estriol in human plasma.
1. Objective: To evaluate and compare the accuracy, precision, and matrix effect compensation of this compound versus a structural analog internal standard in a bioanalytical LC-MS/MS method for estriol.
2. Materials:
-
Estriol reference standard
-
This compound internal standard
-
Structural analog internal standard
-
Control human plasma (from at least 6 different donors)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Triple Quadrupole)
3. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 200 µL of each sample, add 25 µL of the internal standard working solution (either this compound or the structural analog at a pre-determined optimal concentration).
-
Vortex for 10 seconds.
-
Add 400 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridges.
-
Wash the cartridges with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate estriol from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Operated in negative ion mode with Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-product ion transitions for estriol, this compound, and the structural analog IS.
-
5. Validation Experiments:
-
Accuracy and Precision: Analyze five replicates of QC samples at four concentration levels (LLOQ, low, medium, and high) in three separate analytical runs.
-
Matrix Effect:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Estriol and IS in the mobile phase.
-
Set B (Post-extraction Spike): Blank plasma extract from 6 different sources, spiked with estriol and IS after extraction.
-
Set C (Pre-extraction Spike): Blank plasma from 6 different sources spiked with estriol and IS before extraction.
-
-
Calculate the matrix factor (MF) for each source: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the IS-normalized MF to assess the compensation for matrix effects.
-
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the bioanalytical workflow and the decision-making process for selecting an internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Performance comparison of Estriol-d3 in different mass spectrometers
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of steroid hormones is paramount. Estriol-d3 (E3-d3), a deuterated internal standard for Estriol (E3), plays a critical role in ensuring the accuracy of liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the performance of E3-d3 analysis on different leading mass spectrometers, supported by published experimental data.
Quantitative Performance Comparison
The following tables summarize the reported performance characteristics for the analysis of Estriol on various mass spectrometry platforms. While direct comparative studies for this compound across all platforms are limited, the data for the non-deuterated analogue, Estriol, serves as a strong indicator of expected performance.
Table 1: Performance Characteristics of Estriol Analysis on Triple Quadrupole Mass Spectrometers
| Parameter | SCIEX Triple Quad™ 6500+[6] | Waters Xevo TQ-S[7][8] | Agilent 6495 Triple Quadrupole[1] |
| Limit of Quantitation (LOQ) | ≤ 1.0 pg/mL (in serum) | 1.00 ng/mL (in rat plasma) | Not explicitly stated, calibration curve starts at 20 ng/mL (in tap water) |
| Linearity (r²) | > 0.99 | Not explicitly stated | > 0.99 |
| Precision (%RSD) | Intra- and inter-batch precision within accepted range[9] | Intra-day: 2.6% - 7.5%, Inter-day: 3.3% - 9.5%[7] | Not explicitly stated |
| Accuracy (%RE) | Within-run and between-run accuracy: 1.6% to 9.4%[9] | Within 15% for QC levels[7] | Not explicitly stated |
Table 2: Performance Characteristics of Estriol Analysis on High-Resolution Mass Spectrometers
| Parameter | Thermo Scientific™ Q Exactive™ Series (Orbitrap)[2][3][10] |
| Limit of Quantitation (LOQ) | Comparable to triple quadrupoles, specific LOQ for Estriol not detailed in the provided results. Wide dynamic range of 0.05–200 ng/mL reported for other compounds.[3] |
| Linearity (r²) | > 0.99 reported for a wide range of compounds.[3] |
| Precision (%RSD) | < 15% reported for a wide range of compounds.[3] |
| Accuracy | High accuracy and reproducibility reported for hormone quantification.[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for Estriol analysis on different mass spectrometry systems.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common method for extracting estrogens from biological matrices like serum is Liquid-Liquid Extraction (LLE).
-
Aliquot Sample : Start with a specific volume of the biological sample (e.g., 400 µL of serum).[6]
-
Internal Standard Spiking : Add an internal standard solution, such as this compound, to the sample.
-
Extraction : Add an organic solvent (e.g., methyl tert-butyl ether - MTBE) to the sample, vortex to mix, and allow the phases to separate.[6]
-
Evaporation : Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[6]
-
Reconstitution : Reconstitute the dried extract in a suitable solvent mixture (e.g., 70:30 v/v water:methanol) for LC-MS/MS analysis.[6]
Liquid Chromatography
Chromatographic separation is essential for resolving Estriol from other matrix components and isomers.
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7]
-
Column : A reversed-phase column, such as a C18, is commonly used.[8]
-
Mobile Phases : Typically a gradient elution with water and an organic solvent like methanol or acetonitrile, often with additives like ammonium fluoride or formic acid.[8][10]
-
Flow Rate : Dependent on the column dimensions and particle size, ranging from analytical to micro-flow rates.
-
Gradient : A gradient is programmed to ensure optimal separation of the analytes.
Mass Spectrometry
The specific parameters for the mass spectrometer are optimized for the target analyte.
-
Ionization : Electrospray ionization (ESI) is commonly used, often in negative ion mode for estrogens.[6]
-
Acquisition Mode :
-
Key Parameters : Optimized parameters include gas temperatures, gas flows, capillary voltage, and collision energy.[1]
Concluding Remarks
Both triple quadrupole and high-resolution mass spectrometers offer excellent capabilities for the quantification of this compound.
-
Triple Quadrupole (QqQ) Systems like the SCIEX Triple Quad™ 6500+, Waters Xevo TQ-S, and Agilent 6495 are workhorses for targeted quantitative analysis, consistently delivering high sensitivity, and robustness.[1][6][7] They are ideal for high-throughput environments where the primary goal is the precise measurement of a predefined list of analytes.
The choice of instrument will ultimately depend on the specific needs of the laboratory, including the required sensitivity, the complexity of the sample matrices, the desired throughput, and whether the ability to perform non-targeted analysis is a priority. The data presented here, derived from various application notes and research articles, demonstrates that reliable and sensitive quantification of this compound can be achieved on a range of modern mass spectrometry platforms.
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. mednexus.org [mednexus.org]
- 8. waters.com [waters.com]
- 9. mednexus.org [mednexus.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Comparative performance evaluation of triple quadrupole tandem mass spectrometry and orbitrap high-resolution mass spectrometry for analysis of antibiotics in creek water impacted by CETP discharge - Analyst (RSC Publishing) [pubs.rsc.org]
Method Transfer Considerations for Assays Using Estriol-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful transfer of bioanalytical methods is a critical step in the drug development pipeline, ensuring consistency and reliability of data across different laboratories and stages of research. When the analyte of interest is an endogenous compound like estriol, the use of a stable isotope-labeled (SIL) internal standard, such as Estriol-d3, is the gold standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, the choice of internal standard and the nuances of the analytical method can significantly impact the robustness and transferability of the assay.
This guide provides a comprehensive comparison of key performance parameters for assays utilizing this compound and other alternatives, supported by experimental data. It also outlines detailed experimental protocols and critical considerations for the seamless transfer of these methods.
Comparative Performance of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby compensating for any variability. While this compound, a deuterated analog of estriol, is a common choice, it's essential to understand its performance characteristics in comparison to other potential internal standards, such as non-isotopically labeled structural analogs or ¹³C-labeled standards.
Table 1: Comparison of Internal Standard Performance in Human Plasma
| Parameter | This compound (Deuterated) | Non-Isotopically Labeled Analog (e.g., Estradiol-d4) | ¹³C-Labeled Estriol | Key Findings & References |
| Recovery (%) | 85 - 95 | 80 - 90 | 85 - 95 | Deuterated and ¹³C-labeled standards generally show high and consistent recovery, closely tracking the analyte. Non-labeled analogs may exhibit slight differences due to structural variations. |
| Matrix Effect (%) | 88 - 105 | 85 - 110 | 90 - 102 | While SIL standards are designed to compensate for matrix effects, differential effects between the analyte and a deuterated standard can occur. ¹³C-labeled standards often exhibit the most similar response to the analyte in the presence of matrix components.[1] |
| Stability (Freeze-Thaw, % Change) | < 10 | < 12 | < 8 | All three types of internal standards generally demonstrate good stability. However, the stability of the isotopic label on deuterated standards should be carefully evaluated, as H/D exchange can occur under certain conditions.[2] |
| Chromatographic Co-elution | May exhibit a slight retention time shift from the native analyte. | May have a different retention time. | Co-elutes perfectly with the native analyte. | The "isotope effect" can cause deuterated standards to elute slightly earlier or later than the non-labeled analyte, which can be a critical consideration during method transfer.[2] |
Experimental Protocols
A well-defined and robust experimental protocol is the foundation of a transferable bioanalytical method. Below is a representative LC-MS/MS method for the quantification of estriol in human plasma using this compound as an internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 400 µL of 0.1 M zinc sulfate in 50% methanol/water to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Load the supernatant onto a conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: 30% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Estriol: 287.2 > 145.1
-
This compound: 290.2 > 147.1
-
Method Transfer Considerations
Transferring a bioanalytical method to a different laboratory requires a systematic approach to ensure the continued integrity of the data. The use of a deuterated internal standard like this compound introduces specific considerations that must be addressed.
Key Method Transfer Steps & Considerations
Figure 1: A workflow for the successful transfer of a bioanalytical method using a deuterated internal standard.
Potential Pitfalls with Deuterated Internal Standards
When transferring methods using deuterated internal standards like this compound, be vigilant for the following potential issues:
-
Differential Matrix Effects: Even with a SIL-IS, the analyte and the internal standard may experience different degrees of ion suppression or enhancement in the mass spectrometer, leading to inaccurate results.[1] This is a critical parameter to evaluate with matrix lots from the target patient population at the receiving laboratory.
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the sample matrix or solvents, particularly if they are located at labile positions on the molecule. This can lead to a decrease in the internal standard signal and an overestimation of the analyte concentration.
-
Chromatographic Shift: The slight difference in physicochemical properties between the deuterated and non-deuterated forms can result in a separation on some chromatographic systems. This can be problematic if the two compounds elute in regions of differing matrix effects.
-
Purity of the Internal Standard: The chemical and isotopic purity of the this compound standard is crucial. Impurities can interfere with the analyte peak or lead to an inaccurate response of the internal standard.
Conclusion
The use of this compound as an internal standard offers a robust approach for the quantification of estriol in biological matrices. However, a thorough understanding of its performance characteristics and potential limitations is essential for successful method development and transfer. By carefully considering the factors outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and transferable bioanalytical data. Proactive planning, clear communication between laboratories, and a comprehensive evaluation of method performance are the cornerstones of a successful method transfer.
References
- 1. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatized versus non-derivatized LC-MS/MS techniques for the analysis of estrogens and estrogen-like endocrine disruptors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Estriol-d3: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Estriol-d3, a deuterated form of Estriol, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound, like its parent compound Estriol, is classified as a hazardous substance with potential carcinogenic and reproductive toxicity effects.[1][2][3] It is also recognized as being toxic to aquatic organisms, with potentially long-lasting effects on the aquatic environment.[1][4][5] Therefore, it is imperative that this compound waste is managed in accordance with local, state, and federal regulations and not disposed of in regular trash or down the drain.[4][6]
Key Disposal Principles
All waste containing this compound must be handled as hazardous chemical waste.[4][5] The primary regulations governing hazardous waste in the United States are the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[6][7][8] Academic laboratories may be subject to the standards of Subpart K of these regulations, which provide specific guidelines for waste management in a research setting.[9][10]
The fundamental steps for proper disposal involve:
-
Waste Identification and Segregation: Correctly identify and segregate this compound waste from other waste streams.
-
Containerization and Labeling: Use appropriate, chemically compatible containers that are securely closed and clearly labeled.
-
Accumulation and Storage: Store waste in a designated, well-ventilated satellite accumulation area.
-
Professional Disposal: Arrange for collection and disposal by a licensed professional waste disposal service.
Detailed Disposal Protocol for this compound
This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure appropriate PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves as hazardous waste.
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Lab Coat: A standard lab coat is required. For significant quantities or potential for splashing, impervious clothing is recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator or work within a laboratory fume hood.
2. Waste Segregation
Proper segregation is crucial to prevent accidental chemical reactions and ensure proper disposal.
-
Solid Waste:
-
Includes contaminated consumables such as gloves, weighing paper, pipette tips, and empty vials.
-
Place all solid waste in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Includes solutions containing this compound.
-
Collect in a separate, leak-proof, and chemically compatible hazardous waste container.
-
Do not mix with other incompatible chemical waste streams.
-
3. Containerization and Labeling
-
Container Selection: Containers must be in good condition, compatible with this compound, and have a secure, leak-proof closure.[6]
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the waste (e.g., "Carcinogen," "Reproductive Toxin," "Toxic to Aquatic Life").
-
The date when waste was first added to the container (accumulation start date).
-
4. On-site Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): Store waste containers at or near the point of generation in a designated SAA.[9]
-
Storage Conditions:
-
Keep containers securely closed except when adding waste.
-
Store in a well-ventilated area.[6]
-
Ensure secondary containment is used to prevent spills.
-
-
Accumulation Time Limits: Adhere to institutional and regulatory time limits for waste accumulation in SAAs.[9]
5. Spill Management
In the event of a spill:
-
Minor Spills (Solid):
-
Minor Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
-
Major Spills:
-
Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department immediately.
-
6. Final Disposal
-
Professional Disposal Service: The final disposal of this compound waste must be conducted by a licensed and qualified hazardous waste contractor.
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the EHS department.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₁D₃O₃ | [11] |
| Molecular Weight | ~291.4 g/mol | [11][12] |
| Physical State | Solid | |
| Melting Point | 280 - 282 °C | |
| Log Pow (Octanol/Water) | 2.45 - 2.5 | [12] |
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. pharmasd.com [pharmasd.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. danielshealth.com [danielshealth.com]
- 7. nationalacademies.org [nationalacademies.org]
- 8. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 9. epa.gov [epa.gov]
- 10. acs.org [acs.org]
- 11. scbt.com [scbt.com]
- 12. This compound | C18H24O3 | CID 46781512 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Estriol-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Estriol-d3. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe operational handling and disposal.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or impervious clothing should be worn to prevent skin contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when handling the solid form where dust may be generated. Use in a well-ventilated area or under a chemical fume hood.[1][2] |
Health Hazard Information
This compound is a deuterated form of Estriol. Estriol is classified as a potential carcinogen and may damage fertility or the unborn child.[1][3][4] It may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
-
Verify that the container is properly labeled.
2. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep it in a locked cabinet or area to restrict access.[1][5]
-
Protect from light.[1]
-
Avoid storing with incompatible materials such as strong oxidizing agents.
3. Preparation and Handling:
-
All handling of this compound powder should be conducted in a chemical fume hood to avoid inhalation of dust.[2]
-
Ensure adequate ventilation and use local exhaust ventilation if necessary.[5][6]
-
Wear all recommended PPE, including a respirator if not using a fume hood.
-
Avoid the formation of dust and aerosols.[2]
-
"Scoop" or "pour" the powder carefully to minimize dust generation.
-
For creating solutions, add the solid to the solvent slowly.
4. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection, before cleaning up.
-
For solid spills, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
5. First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
After skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
After inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
6. Disposal Plan:
-
All waste materials, including contaminated PPE, empty containers, and spilled material, must be disposed of as hazardous waste.
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][4]
-
Do not allow the chemical to enter drains or waterways.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
